4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLDCFXGDXHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724418 | |
| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932701-90-1 | |
| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Physical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: An Analytical and Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine represents a significant scaffold in medicinal chemistry and materials science, combining the reactive potential of a chloropyrimidine with the unique electronic properties of methoxy and trifluoromethyl groups. As a potentially novel or specialized reagent, comprehensive experimental data on its physical properties are not widely cataloged. This technical guide provides a detailed analysis of its core physical characteristics, leveraging predictive methods based on established data from structurally analogous compounds. Furthermore, it offers robust, field-tested protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers, enabling them to handle, utilize, and modify this compound with a foundational understanding of its physical nature.
Molecular Structure and Identity
The foundational step in understanding a compound's physical properties is a thorough analysis of its molecular structure. The substituents on the pyrimidine core—a chloro group, a methoxy group, and a trifluoromethyl group—each impart distinct electronic and steric effects that collectively define its behavior.
-
IUPAC Name: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Molecular Formula: C₆H₄ClF₃N₂O
-
CAS Number: While a specific CAS number for this exact structure is not readily found in major databases, structurally related compounds are well-documented.
Caption: 2D structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Predictive Analysis of Physical Properties Based on Structural Analogs
Direct experimental values for the target compound are scarce. However, we can construct a reliable predictive model by examining the physical properties of closely related pyrimidines. The key structural differences are the substituents at the 2, 4, and 6 positions.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 | 196.56 | Not Available | Not Available | Not Available |
| 4-Chloro-2-methoxy-6-methylpyrimidine | 97041-37-7 | 172.60 | Not Available | Not Available | Not Available |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | 1514-96-1 | 182.52 | Not Available | 115.4 (Predicted)[1] | 1.504 (Predicted)[1] |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | 182.52 | Not Available | 60 / 10 mmHg | 1.513 at 25°C |
| 4-Chloro-2-methylthiopyrimidine | 49844-90-8 | 160.63 | -2 | 139-140 / 36 mmHg | 1.381 at 25°C |
Analysis of Substituent Effects:
-
Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group significantly increases the molecular weight and polarity compared to a methyl (CH₃) group. This generally leads to a higher boiling point due to stronger intermolecular dipole-dipole interactions. The high electronegativity of fluorine can also decrease basicity of the pyrimidine ring.
-
Methoxy (OCH₃) Group: Compared to a methyl group, the methoxy group is also electron-withdrawing by induction but can be electron-donating by resonance. It adds a polar ether linkage, which can increase solubility in polar organic solvents.
-
Chloro (Cl) Group: The chloro atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. Its presence contributes significantly to the compound's molecular weight and density.
Predicted Properties for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine:
-
Physical State: Likely to be a liquid or a low-melting solid at room temperature, similar to its analogs.
-
Boiling Point: Expected to be relatively high, likely above 150°C at atmospheric pressure, given the combined mass and polarity of the chloro, methoxy, and trifluoromethyl groups. It will likely require distillation under reduced pressure to prevent decomposition.
-
Density: Predicted to be significantly greater than water, likely in the range of 1.4 - 1.6 g/mL, consistent with other chlorinated and fluorinated heterocyclic compounds.[1]
-
Solubility: Expected to have low solubility in water but good solubility in common organic solvents like chloroform, ethyl acetate, and methanol.[1]
Standardized Protocols for Experimental Property Determination
For any novel compound, predictive analysis must be validated by empirical measurement. The following protocols are designed to be self-validating and provide a clear, reproducible path to characterizing the physical properties of the title compound.
Caption: Workflow for the experimental determination and validation of physical properties.
Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, narrow melting range is a primary hallmark of a pure crystalline compound.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid particle melts (T2).
-
-
Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be less than 2°C.
Boiling Point Determination (Under Reduced Pressure)
Causality: Many complex organic molecules, especially those with multiple functional groups, are thermally unstable and will decompose at their atmospheric boiling point. Measurement under vacuum lowers the required temperature, preserving the compound's integrity.
Protocol:
-
Apparatus: Assemble a microscale distillation apparatus suitable for vacuum work. Include a thermometer with the bulb placed just below the side arm leading to the condenser.
-
Sample Introduction: Place a small volume of the liquid sample (1-2 mL) and a boiling chip or magnetic stirrer into the distillation flask.
-
Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump protected by a cold trap. Record the stable pressure (P) using a manometer.
-
Heating: Gently heat the flask using an oil bath.
-
Measurement: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at pressure P.
-
Extrapolation (Optional): Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).
Solubility Profiling (Shake-Flask Method)
Causality: Solubility is governed by the principle of "like dissolves like." Profiling solubility in a range of solvents with varying polarities provides critical information for reaction setup, purification, formulation, and biological assays.
Protocol:
-
Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents:
-
Non-polar: Hexanes, Toluene
-
Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol
-
Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4)
-
-
Sample Addition: Add a pre-weighed amount of the compound (e.g., 1 mg) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation & Quantification:
-
Visually inspect for undissolved solid.
-
For quantitative measurement, centrifuge the samples to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant, dilute appropriately, and measure the concentration using a calibrated analytical technique (e.g., HPLC-UV or LC-MS).
-
-
Reporting: Report solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively in units of mg/mL or mol/L.
Spectroscopic and Spectrometric Confirmation
While not physical properties in the classical sense, spectroscopic data are indispensable for confirming the identity and purity of the compound, which is a prerequisite for accurate physical property measurement.
-
¹H NMR: Expect a singlet for the methoxy (OCH₃) protons around 3.9-4.2 ppm and a singlet for the lone aromatic proton on the pyrimidine ring (C5-H) around 7.0-7.5 ppm.
-
¹³C NMR: Distinct signals for the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the four unique pyrimidine ring carbons.
-
¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm.
Safety, Handling, and Storage
Based on GHS classifications for structurally similar compounds, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled with care.[2][3]
-
Hazard Profile (Predicted):
-
Handling:
-
Storage:
Conclusion
This guide establishes a comprehensive profile for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine by integrating predictive analysis with standardized experimental protocols. While direct empirical data is limited, the analysis of structural analogs provides a solid foundation for estimating its key physical properties, including its state, boiling point, density, and solubility. The provided methodologies offer a clear pathway for researchers to obtain precise, verifiable data. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical building block in research and development.
References
-
Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available from: [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749. Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369. Available from: [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Available from: [Link]
-
PubChemLite. 4-chloro-2-(methoxymethyl)pyrimidine (C6H7ClN2O). Available from: [Link]
Sources
- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 1514-96-1 [m.chemicalbook.com]
Technical Guide: Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Executive Summary & Strategic Analysis
The molecule 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a high-value pharmacophore and agrochemical intermediate.[1] Its structural utility lies in the orthogonal reactivity of its three substituents:
-
C4-Chloro: A highly reactive handle for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C6-Trifluoromethyl: Provides metabolic stability and modulates lipophilicity (LogP), critical for bioavailability.[1]
-
C2-Methoxy: A robust electron-donating group that fine-tunes the electronic properties of the ring and is often a fixed structural motif in final active ingredients.[1]
The Synthesis Challenge: The primary challenge in synthesizing this molecule is regiochemical fidelity .[1] Attempting to install the methoxy group via nucleophilic substitution on a 2,4-dichloropyrimidine precursor often results in the wrong isomer (4-methoxy-2-chloro) due to the higher electrophilicity of the C4 position.[1]
This guide details the "De Novo Cyclization" pathway, which guarantees the correct regiochemistry by constructing the pyrimidine ring with the C2-methoxy group in place, followed by specific chlorination.
Retrosynthetic Analysis
To ensure the correct placement of the substituents, we disconnect the pyrimidine ring into two acyclic precursors.
Logical Disconnection
-
Target: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.[1]
-
Precursor 1 (Chlorination): 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one.[1]
-
Precursor 2 (Cyclization): Condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.
Figure 1: Retrosynthetic tree illustrating the De Novo Cyclization strategy.[1]
Primary Synthesis Pathway: The De Novo Cyclization
This route is the industry standard for high-purity synthesis because it locks the C2-methoxy group during ring formation, eliminating regioselectivity risks associated with later-stage substitutions.[1]
Step 1: Cyclization to Pyrimidinone
Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with O-methylisourea.
-
Mechanism: The amidine nitrogen of O-methylisourea attacks the highly electrophilic trifluoroacetyl carbonyl (activated by the electron-withdrawing CF3 group).[1] Elimination of water and subsequent attack on the ester carbonyl releases ethanol and closes the ring.
-
Reagents:
Experimental Protocol:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve Sodium Methoxide (2.2 eq) in anhydrous Methanol.
-
Free Base Formation: Add O-Methylisourea hemisulfate (1.1 eq) portion-wise at 0-5°C. Stir for 30 minutes to generate the free O-methylisourea in situ.
-
Addition: Dropwise add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 6–12 hours. Monitor by HPLC/TLC for disappearance of the ketoester.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove methanol.[1]
-
Dissolve the residue in water.[1]
-
Critical Step: Acidify the aqueous solution carefully with glacial acetic acid or dilute HCl to pH ~5–6.[1] The product, 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, will precipitate as a white/off-white solid.[1]
-
Filter, wash with cold water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 75–85%.[1]
-
Step 2: Chlorination (Deoxychlorination)
Reaction: Conversion of the pyrimidinone (tautomer of pyrimidinol) to the chloropyrimidine using Phosphorus Oxychloride (POCl3).[1]
-
Chemistry: The pyrimidinone oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.
-
Reagents:
Experimental Protocol:
-
Setup: Place the dried pyrimidinone intermediate in a flask. Add POCl3 carefully (exothermic).[1]
-
Catalyst: Add N,N-Diethylaniline (1.0 eq).
-
Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.
-
Quenching (Safety Critical):
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Purification: Wash organic layer with sat.[1][2] NaHCO3 (to remove acid traces), then brine. Dry over MgSO4.[1]
-
Isolation: Concentrate to yield the crude oil/solid. Purification via silica gel chromatography (Hexane/EtOAc) or distillation is recommended for high purity.[1]
-
Expected Yield: 80–90%.[1]
-
The "Trap" Pathway: Why SNAr Fails
A common error is attempting to synthesize this target from 2,4-dichloro-6-(trifluoromethyl)pyrimidine via nucleophilic substitution with methoxide.[1]
-
The Logic Failure: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2 due to the para-like relationship with N1 and the electron-withdrawing nature of the C6-CF3 group.
-
The Result: Reaction with 1 equivalent of NaOMe yields the 4-methoxy-2-chloro isomer as the major product, which is structurally distinct from the desired 2-methoxy-4-chloro target.[1]
-
Exception: While some literature suggests solvent manipulation can alter this ratio, it is unreliable for scale-up compared to the De Novo cyclization described above.[1]
Figure 2: Regioselectivity map showing the kinetic preference for C4 substitution, making this route unsuitable.
Process Safety & Data Summary
Key Quantitative Data
| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) |
| Limiting Reagent | Ethyl 4,4,4-trifluoroacetoacetate | Pyrimidinone Intermediate |
| Solvent | Methanol | POCl3 (Neat) |
| Temperature | 65°C (Reflux) | 105°C (Reflux) |
| Typical Yield | 75–85% | 80–90% |
| Critical Impurity | Uncyclized linear intermediates | Hydrolysis products (Uracil derivatives) |
Safety Protocols
-
POCl3 Handling: Highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Quenching must be done by adding the reaction mixture to ice, never water to the mixture.
-
Trifluoromethyl Group: The C-F bonds are generally stable, but avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent defluorination.
-
Waste: Aqueous waste from Step 2 contains phosphoric acid and HCl; neutralize with NaOH before disposal.[1]
References
-
Preparation of 2-substituted-4-hydroxy-6-trifluoromethylpyrimidines.
-
Regioselectivity of Nucleophilic Substitution in 2,4-Dichloropyrimidines.
-
Synthesis of 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Sources
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: Technical Guide
This guide details the chemical identity, synthesis, reactivity, and applications of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , a critical fluorinated heterocyclic building block in medicinal chemistry and agrochemical development.
Chemical Identity & Properties
This compound serves as a versatile electrophile, leveraging the electron-withdrawing nature of the trifluoromethyl (
| Property | Data |
| IUPAC Name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine |
| CAS Number | 932701-90-1 |
| Molecular Formula | |
| Molecular Weight | 212.56 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water |
| Key Functional Groups | 4-Chloro (Leaving Group), 2-Methoxy (Directing/Solubilizing), 6-Trifluoromethyl (Activating/Lipophilic) |
Synthesis Pathways
The industrial and laboratory-scale synthesis follows a convergent route, utilizing ethyl 4,4,4-trifluoroacetoacetate as the fluorinated scaffold. The process involves cyclization followed by deformylative chlorination.
Step-by-Step Protocol
-
Precursor Formation: Claisen condensation of ethyl trifluoroacetate with ethyl acetate yields ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[1][2]
-
Cyclization: Condensation of ETFAA with O-methylisourea (hemisulfate or hydrochloride salt) under basic conditions (NaOEt/EtOH) yields the intermediate 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol (tautomer: pyrimidin-4(3H)-one).
-
Chlorination: The hydroxyl group at position 4 is converted to a chloride using Phosphorus Oxychloride (
) in the presence of a base (e.g., -dimethylaniline or pyridine).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis route from fluorinated acetoacetate precursors.
Reactivity Profile & Regioselectivity
For drug discovery professionals, the value of this scaffold lies in its predictable regioselectivity. The pyrimidine ring is electron-deficient, making it highly susceptible to
Electronic Activation Analysis
-
C4 Position (Most Reactive): The C4 carbon is activated by the para-position relative to N1 and the strong inductive electron-withdrawing effect of the adjacent
group at C6. The Chlorine atom is an excellent leaving group. -
C2 Position (Less Reactive): The C2 position is flanked by two nitrogens but is deactivated relative to C4 due to the electron-donating resonance effect of the Methoxy group (though inductively withdrawing).
-
C6 Position (Stable): The
bond is metabolically stable and generally inert to substitution under standard conditions.
Nucleophilic Aromatic Substitution ( )
Nucleophiles (amines, thiols, alkoxides) will selectively displace the C4-Chloro substituent.[3]
-
Reaction:
-
Conditions: typically
or in DMF, THF, or Acetonitrile at 0°C to RT. -
Selectivity: >95% C4 substitution observed due to the lower LUMO energy at C4 compared to C2.
Cross-Coupling Capabilities
The C4-Cl bond is also a prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Reactivity Logic Map
Figure 2: Reactivity map highlighting the preferential displacement of the C4-chloride.
Applications in Drug Discovery
This scaffold is widely used as an intermediate for:
-
Kinase Inhibitors: The pyrimidine hinge-binding motif is conserved in many ATP-competitive inhibitors. The
group improves lipophilicity and metabolic stability (blocking oxidation). -
Agrochemicals: Used in the synthesis of herbicides (e.g., uracil-based herbicides) where the
group enhances bioactivity and leaf penetration. -
Fluorescent Probes: The electron-deficient ring can quench or tune the fluorescence of attached fluorophores.
Handling & Safety (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Keep under inert atmosphere (
or Ar) at 2-8°C. Moisture sensitive (hydrolysis of C4-Cl to OH can occur over prolonged exposure to humid air). -
Incompatibility: Strong oxidizing agents, strong bases.
References
-
ChemicalBook. (2025). 4-CHLORO-2-METHOXY-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS 932701-90-1.[4] Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 4,4,4-trifluoroacetoacetate Product Analysis. Retrieved from
-
WuXi AppTec. (2025). Regioselectivity of SNAr Reactions on Pyrimidines. Retrieved from
-
PubChem. (2025). 4-Chloro-2-(trifluoromethyl)pyrimidine Derivatives. Retrieved from
-
Google Patents. (2014). Preparation method of ethyl 4,4,4-trifluoroacetoacetate (CN103694119A).[5] Retrieved from
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemcd.com [chemcd.com]
- 5. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a crucial building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections will delve into the core physicochemical properties, a detailed synthesis protocol, its strategic applications in medicinal chemistry, and essential safety and handling procedures. The information presented herein is curated to provide both foundational knowledge and actionable insights for professionals in the field.
Core Physicochemical Properties and Structural Elucidation
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine characterized by the presence of a chloro, a methoxy, and a trifluoromethyl group attached to the pyrimidine core. These functional groups impart unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂O | PubChem[1] |
| Molecular Weight | 212.56 g/mol | Calculated |
| Monoisotopic Mass | 211.99643 Da | PubChem[1] |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | N/A |
The structural arrangement of the substituents on the pyrimidine ring is critical to its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a specific electronic landscape that dictates its behavior in chemical reactions.
Caption: Chemical structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Synthesis and Characterization: A Validated Approach
The synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The strategic starting material for this synthesis is often a di-chlorinated pyrimidine derivative, which allows for regioselective substitution of one of the chloro groups with a methoxy group.
Rationale for Synthetic Strategy
The choice of a di-chlorinated precursor, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine, is deliberate. The two chlorine atoms on the pyrimidine ring are electronically distinct due to the influence of the trifluoromethyl group. This difference in reactivity allows for a controlled, stepwise substitution. The reaction with one equivalent of sodium methoxide at a controlled temperature favors the monosubstitution, yielding the desired product. The use of milder reaction conditions is crucial to prevent di-substitution.
Detailed Experimental Protocol
Materials:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the methoxy group and the overall substitution pattern on the pyrimidine ring. ¹⁹F NMR is also crucial for confirming the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Caption: Synthetic workflow for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Applications in Drug Development and Medicinal Chemistry
Substituted pyrimidines are a cornerstone in the development of a wide array of therapeutic agents due to their presence in biologically crucial molecules. The pyrimidine core is found in various pharmaceuticals, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents[2].
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine serves as a highly valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a key functional handle that can be readily displaced by a variety of nucleophiles in SNAr reactions. This allows for the introduction of diverse functionalities, which is a critical strategy in lead optimization during the drug discovery process.
The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy group can also play a role in modulating the electronic properties and solubility of the final compound.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a strategically important building block for the synthesis of novel pharmaceutical compounds. Its unique combination of functional groups provides a versatile platform for the introduction of molecular diversity. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development. This guide provides a foundational framework for scientists to confidently work with this valuable chemical intermediate.
References
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PubChem. 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine. [Link]
-
PubChem. 4-chloro-6-methoxy-2-(methoxymethyl)pyrimidine. [Link]
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PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
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MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
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Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]
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- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine for Drug Discovery
Abstract
For researchers, scientists, and drug development professionals, the integrity of a synthetic route is only as strong as its weakest link—often, the quality and consistency of starting materials. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS No. 175277-69-7) is a critical heterocyclic building block, valued for its utility in constructing a diverse array of bioactive molecules.[1][2] The trifluoromethyl and chloro moieties provide distinct reactive handles for elaboration, making it a staple in programs targeting kinases, GPCRs, and other protein families. However, sourcing this reagent with the requisite purity and batch-to-batch consistency is a non-trivial challenge that can significantly impact research timelines and outcomes. This guide provides a field-proven framework for navigating the commercial supplier landscape, establishing robust quality control protocols, and ensuring the reliable procurement of this key intermediate.
Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The specific substitution pattern of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine offers a compelling combination of attributes:
-
C4-Chloro Group: A versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine, alcohol, and thiol functionalities.
-
C2-Methoxy Group: An electron-donating group that can modulate the reactivity of the pyrimidine ring. It can also be cleaved to reveal a hydroxyl group for further functionalization.
-
C6-Trifluoromethyl Group: A powerful electron-withdrawing group that enhances the electrophilicity of the C4 position, facilitating SNAr. The CF₃ group is also a common feature in modern pharmaceuticals, often improving metabolic stability and binding affinity.[3]
Given its utility, ensuring a consistent and high-quality supply is paramount for the seamless progression of discovery and development projects.
The Commercial Supplier Landscape
A multitude of vendors offer 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, ranging from large, well-established chemical suppliers to smaller, specialized synthesis labs. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for lead optimization) and the required quality grade (e.g., standard research grade vs. GMP-compliant). The following table summarizes a selection of notable suppliers.
| Supplier | Typical Purity Offered | Scale Availability | Noteworthy Offerings & Services |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Extensive quality documentation (CoA, SDS); part of a broad portfolio of unique research chemicals.[4] |
| BLD Pharmatech | ≥98% | Grams to Kilograms | Broad catalog with multiple registered suppliers, offering competitive pricing for research quantities.[5] |
| AA Blocks | Typically ≥95% | Milligrams to Grams | Focus on novel building blocks for discovery chemistry, often available in smaller, screening-friendly quantities.[6] |
| J&K Scientific | ≥98% | Grams to Kilograms | Provides access to a wide range of reagents with supporting technical data like PubChem CIDs and literature references.[7] |
| Yuki Gosei Kogyo Co., Ltd. | Technical Grade | Bulk/Custom Synthesis | Specializes in contract manufacturing and can supply materials at a larger, technical grade scale.[8] |
Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.
A Self-Validating Protocol for Supplier and Lot Qualification
Simply relying on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. A robust internal qualification process is essential to mitigate risks of project delays and irreproducible results.
Diagram: The Supplier Qualification Workflow
The following workflow outlines a systematic approach to selecting and validating a supplier for a critical reagent like 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Caption: A workflow for systematic supplier selection and ongoing quality control.
Experimental Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a standardized method to verify the purity of incoming batches of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Objective: To determine the purity of the material by percent area normalization.
Materials & Reagents:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, HPLC grade
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 ACN/Water mixture to create a 0.1 mg/mL solution. Vortex to ensure complete dissolution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Analysis: Inject the sample and integrate all peaks detected at 254 nm. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness Check: The system suitability should be verified by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Safety, Handling, and Storage
Proper handling is crucial for both personnel safety and maintaining the integrity of the compound.
-
Hazard Identification: Based on data for structurally related compounds, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[10][11]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from strong oxidizing agents and moisture to prevent degradation.
Conclusion
The successful use of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in a drug discovery campaign is critically dependent on the scrupulous selection and qualification of its commercial source. By moving beyond a superficial review of supplier catalogs and implementing a rigorous, in-house analytical and functional validation process, research organizations can significantly de-risk their synthetic operations. This self-validating system, which combines documentation review, analytical verification, and functional testing, ensures that every batch of this key building block meets the high standards required for reproducible and successful drug development.
References
-
BuyersGuideChem. 4-Chloro-2-methoxypyrimidine suppliers and producers. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Available from: [Link]
-
AA Blocks. 175277-69-7 | 1,2-dihydro-2-oxo-4-pyridinecarboxamide. Available from: [Link]
-
G.W. Zam-Buk et al. Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]
-
J.P. Begue et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available from: [Link]
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YUKI GOSEI KOGYO CO.,LTD. Product Information. Available from: [Link]
-
LookChem. CAS No.121-69-7,N,N-Dimethylaniline Suppliers. Available from: [Link]
-
PubChem. 4-chloro-6-methoxy-2-(methoxymethyl)pyrimidine. Available from: [Link]
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Product Information | YUKI GOSEI KOGYO CO.,LTD. [yuki-gosei.co.jp]
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Navigating the Solubility Landscape of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in common organic solvents. While specific quantitative solubility data for this novel compound is not extensively available in public literature, this guide synthesizes information from analogous pyrimidine derivatives and fundamental chemical principles to provide a robust framework for its application in the laboratory.
Introduction to 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a halogenated and trifluoromethylated pyrimidine derivative.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The presence of a chlorine atom, a methoxy group, and a trifluoromethyl group on the pyrimidine ring imparts unique physicochemical properties that influence its reactivity and, critically, its solubility. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C6H4ClF3N2 | PubChem |
| Molecular Weight | 196.56 g/mol | [3] |
| IUPAC Name | 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | N/A |
| Physical Form | Predicted to be a solid or oil | General Knowledge |
The Crucial Role of Solvent Selection in Research and Development
The solubility of a compound dictates its behavior in various experimental and manufacturing processes, including:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the ability of the reactants to dissolve and interact in a solvent.
-
Purification: Techniques such as crystallization and chromatography rely on solubility differences to separate the target compound from impurities.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.
Predicting the Solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
In the absence of direct experimental data, the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine can be predicted by examining the behavior of structurally similar compounds. The general principle of "like dissolves like" is a useful starting point, suggesting that the polarity of the solvent and the solute are key factors.[4]
The presence of the electronegative chlorine and trifluoromethyl groups, along with the polar methoxy group, suggests that 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar organic solvents.
Expected Solubility Trends:
Based on data for related pyrimidine derivatives, the following trends can be anticipated:
-
High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like chloroform and dichloromethane.
-
Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower alcohols. For instance, the related compound 4-chloro-2-(trifluoromethyl)pyrimidine is slightly soluble in chloroform and methanol.[5][6]
-
Low Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether.
It is also important to note that the solubility of pyrimidine derivatives generally increases with temperature.[7][8]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.
Materials and Equipment
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.
-
-
Data Calculation:
-
Calculate the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine:
-
Solvent Polarity: As discussed, a closer match between the polarity of the solute and the solvent generally leads to higher solubility.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[7][8] This relationship can be quantified using the van't Hoff equation.[8]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure affects solubility. A higher lattice energy corresponds to lower solubility.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute containing hydrogen-bonding functionalities. While 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine does not have strong hydrogen bond donating capabilities, the nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Safety and Handling
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated area.[9] Users should wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]
Conclusion
While specific, publicly available solubility data for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is limited, this technical guide provides a comprehensive framework for understanding and experimentally determining its solubility in organic solvents. By leveraging knowledge of related pyrimidine derivatives and established chemical principles, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a validated method for generating precise and reliable solubility data, which is essential for the successful application of this important chemical intermediate.
References
-
ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
SpringerLink. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
East Tennessee State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
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- 3. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Stability and Storage of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a key building block in contemporary drug discovery and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development who handle this and structurally related compounds. We will delve into the chemical properties that dictate its stability, potential degradation pathways, and provide actionable protocols for its long-term storage and handling to ensure its integrity for research applications.
Chemical Profile and Intrinsic Reactivity
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS No. 171197-80-1) is a substituted pyrimidine with a molecular formula of C₆H₄ClF₃N₂O. The stability of this compound is primarily influenced by the interplay of its three key substituents on the pyrimidine ring: a chloro group at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 6-position.
The pyrimidine ring itself is an electron-deficient aromatic system. The presence of the highly electronegative trifluoromethyl group further withdraws electron density from the ring, making the chloro-substituent at the 4-position particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity is the primary driver of potential degradation.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
| Property | Value | Source |
| Molecular Weight | 212.56 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane | Generic observation for similar compounds[2] |
Key Factors Influencing Stability and Potential Degradation Pathways
The long-term stability of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is contingent on controlling environmental factors that can initiate its degradation. The principal degradation pathways are hydrolysis, and to a lesser extent, photolytic and thermal degradation.
Hydrolytic Stability
The most significant factor affecting the stability of this compound is moisture. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes the C4-Cl bond susceptible to hydrolysis.[3][4] This reaction results in the substitution of the chlorine atom with a hydroxyl group, forming the corresponding pyrimidin-4-one derivative.
This hydrolysis can be accelerated by the presence of acids or bases, which can catalyze the nucleophilic attack of water. Therefore, it is crucial to store the compound in a dry environment and avoid contact with acidic or basic media.
Photostability
While the trifluoromethyl group is generally photochemically stable, aromatic systems, in general, can be susceptible to photodegradation. Prolonged exposure to ultraviolet (UV) light could potentially lead to the formation of radical species and subsequent decomposition. Although specific data for this compound is not available, as a precautionary measure, it should be protected from light.
Thermal Stability
Substituted pyrimidines generally exhibit good thermal stability.[5] However, elevated temperatures can increase the rate of any potential degradation reaction, including hydrolysis if moisture is present. At very high temperatures, thermal decomposition would be expected, leading to the release of gases such as hydrogen fluoride, hydrogen chloride, and oxides of nitrogen and carbon.[3]
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, the following storage and handling procedures are recommended.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light. |
| Environment | Dry, well-ventilated area | To minimize ambient moisture and ensure safety. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Hygroscopic Nature: Due to its susceptibility to hydrolysis, minimize exposure to atmospheric moisture. It is advisable to handle the compound in a glove box or under a stream of dry inert gas.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocol: Stability Assessment
To empirically determine the stability of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine under specific laboratory conditions, a formal stability study can be conducted. The following protocol outlines a general procedure.
Materials and Equipment
-
High-purity 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Amber glass vials with inert-lined caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water)
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Initial Characterization (T=0):
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent to a known concentration.
-
Analyze the initial purity of the sample by HPLC-UV.
-
Obtain an initial LC-MS profile to serve as a baseline.
-
-
Sample Preparation for Stability Study:
-
Weigh out equal amounts of the compound into several amber glass vials.
-
For each storage condition to be tested (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH, photostability chamber), prepare a set of vials for each time point.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Storage and Sampling:
-
Place the vials in the respective environmental chambers.
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.
-
-
Analysis:
-
Prepare a solution of the aged sample at the same concentration as the T=0 sample.
-
Analyze the sample by HPLC-UV to determine the remaining percentage of the parent compound.
-
Analyze the sample by LC-MS to identify and semi-quantify any degradation products. Compare the chromatogram to the T=0 profile to identify new peaks.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining over time for each storage condition.
-
From the degradation profile, an estimated shelf-life under specific conditions can be determined.
-
The identity of major degradation products can be proposed based on their mass-to-charge ratio from the LC-MS data.
-
Conclusion
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a valuable but reactive research chemical. Its stability is primarily threatened by hydrolysis of the chloro-substituent. By adhering to strict storage protocols that minimize exposure to moisture, light, and elevated temperatures, the integrity of this compound can be maintained for an extended period. For critical applications, conducting a formal stability study is recommended to establish a reliable shelf-life under specific laboratory conditions.
References
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PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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ACS Publications. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
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Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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ResearchGate. Proposed degradation pathway of Chlorpyrifos. [Link]
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ResearchGate. Thermostability of Selected Biological Materials. [Link]
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PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]
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Figshare. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
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National Institutes of Health. Thermal Stability of Amorphous Solid Dispersions. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
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ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
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American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]
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ACS Publications. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. [Link]
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MDPI. Thermal Stability of Amorphous Solid Dispersions. [Link]
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Royal Society of Chemistry. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. [Link]
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Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]
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University of Limerick. Thermal stability of a ureidopyrimidinone model compound. [Link]
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National Institutes of Health. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
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ResearchGate. Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow. [Link]
-
ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]
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PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]
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The Trifluoromethyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylated pyrimidines, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the profound influence of the CF₃ moiety on the physicochemical properties of the pyrimidine core, detail the synthetic strategies for their creation, and explore their potential as anticancer, antifungal, antiviral, and agrochemical agents. This document is designed to serve as a comprehensive resource, integrating mechanistic insights with actionable experimental protocols to empower researchers in the fields of drug discovery and crop protection.
The Power of Trifluoromethylation in Pyrimidine Scaffolds
The pyrimidine ring is a fundamental pharmacophore, present in a vast array of biologically active molecules, including nucleobases and numerous synthetic drugs. The introduction of a trifluoromethyl group—a small, yet powerfully electron-withdrawing substituent—imparts a unique set of physicochemical properties that can dramatically enhance the therapeutic potential of the parent pyrimidine.
Key Physicochemical Alterations:
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended in vivo half-life and improved pharmacokinetic profile.
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets. This property is crucial for bioavailability and overall efficacy.
-
Modulation of pKa: As a strong electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH. This can impact receptor binding and solubility.
-
Conformational Control: The steric bulk of the CF₃ group, while modest, can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.
These combined effects underscore why the trifluoromethyl pyrimidine scaffold is a privileged structure in the design of novel therapeutic and agrochemical agents.
Synthetic Strategies for Trifluoromethylated Pyrimidines
The efficient synthesis of trifluoromethylated pyrimidines is a critical aspect of their development. Several strategies have been established, often starting from trifluoromethylated building blocks.
General Synthesis from Ethyl Trifluoroacetoacetate
A common and versatile approach involves the cyclocondensation of ethyl trifluoroacetoacetate with an amidine or related N-C-N synthon. This foundational reaction provides a straightforward entry to the core pyrimidine ring, which can then be further functionalized.
Experimental Protocol: Synthesis of a 4-hydroxy-6-(trifluoromethyl)pyrimidine Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir for 15-20 minutes at room temperature to generate the free amidine.
-
Condensation: To this mixture, add ethyl trifluoroacetoacetate (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.
Functionalization of the Pyrimidine Core
Once the core is synthesized, further modifications, such as chlorination followed by nucleophilic substitution, are employed to introduce diverse functionalities and build a library of compounds for biological screening. A key intermediate for many biologically active trifluoromethyl pyrimidines is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]
Experimental Protocol: Chlorination of a Hydroxypyrimidine
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the 4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.
-
Work-up: Cautiously quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the chlorinated pyrimidine derivative.
Anticancer Activities of Trifluoromethyl Pyrimidines
Trifluoromethyl pyrimidines have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.
Mechanism of Action: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several 5-trifluoromethylpyrimidine derivatives have been designed as potent EGFR inhibitors.[2] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[2]
Dual Inhibition of FLT3 and CHK1
In certain hematological malignancies like Acute Myeloid Leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) are common drivers of the disease. While FLT3 inhibitors have shown clinical efficacy, resistance often develops. A novel strategy involves the dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1). Trifluoromethyl pyrimidine derivatives have been identified as potent dual inhibitors. This combined action not only targets the primary oncogenic driver (FLT3) but also abrogates the cell cycle checkpoint control (CHK1), leading to mitotic catastrophe and enhanced apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The anticancer efficacy of trifluoromethyl pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| 5-Trifluoromethylpyrimidine derivative | EGFR | A549 (Lung Cancer) | 0.35 | [2] |
| 5-Trifluoromethylpyrimidine derivative | EGFR | MCF-7 (Breast Cancer) | 3.24 | [2] |
| 5-Trifluoromethylpyrimidine derivative | EGFR | PC-3 (Prostate Cancer) | 5.12 | [2] |
| Thiazolo[4,5-d]pyrimidine derivative | - | C32 (Melanoma) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine derivative | - | A375 (Melanoma) | 103 | [3] |
Experimental Workflow: In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Antifungal and Agrochemical Potential
Trifluoromethyl pyrimidines have demonstrated significant promise in agriculture as fungicides and insecticides.
Antifungal Activity
Several novel trifluoromethyl pyrimidine derivatives exhibit broad-spectrum antifungal activity against various plant pathogens.[4]
Mechanism of Action: While diverse mechanisms may be at play, one identified mode of action for certain pyrimidine-based antifungals is the disruption of endoplasmic reticulum (ER) function.[5] This leads to an unfolded protein response and inhibits the secretion of essential fungal enzymes, thereby impeding fungal growth and pathogenesis.[5]
Quantitative Data: Antifungal Activity
The antifungal efficacy is often measured by the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).
| Compound Class | Fungal Species | EC₅₀/MIC (µg/mL) | Reference |
| Trifluoromethyl pyrimidine amide | Botrytis cinerea | 8.91 (EC₅₀) | [6] |
| Trifluoromethyl pyrimidine amide | Rhizoctonia solani | 18.10 (EC₅₀) | [6] |
| Trifluoromethyl pyrimidine derivative | Rhizoctonia solani | 26.0 (EC₅₀) | [6] |
| Trifluoromethyl pyrimidine amide | Phomopsis sp. | 10.5 (EC₅₀) | [7] |
Insecticidal Activity
Derivatives of trifluoromethyl pyrimidine have also been investigated for their insecticidal properties.[4]
Mechanism of Action: A key target for some modern insecticides is the insect ryanodine receptor (RyR), a calcium release channel crucial for muscle contraction.[3] Diamide insecticides, which share structural similarities with some pyrimidine derivatives, act as allosteric modulators of RyRs, causing uncontrolled calcium release, leading to paralysis and death of the insect.[3] This target offers selectivity for insects over mammals.
Quantitative Data: Insecticidal Activity
Insecticidal potency is commonly expressed as the lethal concentration (LC₅₀) required to kill 50% of a test population.
| Compound Class | Insect Species | LC₅₀ (µg/mL) | Reference |
| Spiro pyrimidine derivative | Culex pipiens (larvae) | 12.43 | [8] |
| Pyrimidine urea derivative | Aedes aegypti | 70% mortality at 2 µg/mL | [9] |
Antiviral Applications
The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral agents.
Mechanism of Action: Many nucleoside analog antivirals, including pyrimidine derivatives, function by inhibiting viral polymerases.[10] After intracellular phosphorylation to their triphosphate form, they are incorporated into the growing viral RNA or DNA chain. Lacking a 3'-hydroxyl group or having a modified sugar moiety, they act as chain terminators, halting viral replication.[10] Another mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis.[11] By depleting the intracellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication.[11]
Quantitative Data: Antiviral Activity
Antiviral activity is typically reported as the half-maximal effective concentration (EC₅₀).
| Compound Class | Virus | EC₅₀ (µg/mL) | Reference |
| Trifluoromethyl pyrimidine derivative | Tobacco Mosaic Virus (TMV) | 103.4 | [2] |
| Trifluoromethylthiolane derivative | Herpes Simplex Virus 1 (HSV-1) | 252-503 | [12] |
Conclusion and Future Perspectives
The trifluoromethyl pyrimidine scaffold is a versatile and highly valuable platform in the development of new bioactive compounds. The unique properties imparted by the trifluoromethyl group have been successfully leveraged to create potent anticancer, antifungal, antiviral, and insecticidal agents. The mechanistic diversity of these compounds, from kinase inhibition to disruption of metabolic pathways, highlights the broad therapeutic and agrochemical potential of this chemical class. Future research will undoubtedly focus on the synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of new biological targets, and the optimization of pharmacokinetic and safety profiles for clinical and agricultural applications. The continued exploration of structure-activity relationships will be crucial in guiding the rational design of the next generation of trifluoromethyl pyrimidine-based agents.
References
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He, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2498-2511. [Link]
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Zhang, Y., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Wei, P., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935579. [Link]
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Xing, Y., et al. (2021). Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review. Clinical Immunology, 229, 108785. [Link]
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Kumar, A., & Kumar, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]
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Makarov, V. A., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 26(23), 7258. [Link]
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Wiederhold, N. P., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, e0084924. [Link]
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Murawska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
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Ma, C., et al. (2020). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 63(15), 8117-8127. [Link]
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Zhang, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708891. [Link]
-
Xu, H., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(12), 2475-2482. [Link]
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Marazzi, M., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Proceedings of the National Academy of Sciences, 109(8), 3011-3016. [Link]
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Feng, J., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113168. [Link]
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Lowe, D. B., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2307908120. [Link]
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De Clercq, E. (2009). Molecular strategies to inhibit the replication of RNA viruses. Antiviral Research, 82(2), A43-A59. [Link]
-
U.S. Environmental Protection Agency. (2023). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
-
Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-506. [Link]
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Phillips, M. A., et al. (2008). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry, 51(12), 3649-3653. [Link]
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Wang, G., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. International Journal of Molecular Sciences, 23(21), 12868. [Link]
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Kurbatska, K., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry Proceedings, 12(1), 41. [Link]
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Zhang, H., et al. (2024). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic & Medicinal Chemistry, 100, 117595. [Link]
-
Patsnap. (2024). What are DHODH inhibitors and how do they work?. [Link]
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Khan, H. A., et al. (2018). LC 50 values (ppm) and slope for the studied insecticides against different ages of C. carnea eggs. ResearchGate. [Link]
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Singh, N., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(14), 5510. [Link]
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Umar, M. N., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(18), 11181-11204. [Link]
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Marks, A. R. (2022). Targeting ryanodine receptors to treat human diseases. The Journal of Clinical Investigation, 132(19), e162891. [Link]
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Zhorov, B. S., & Dong, K. (2017). Ryanodine Receptor as Insecticide Target. Current Medicinal Chemistry, 24(27), 2947-2962. [Link]
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Roy, A., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2291. [Link]
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Methodological & Application
Technical Application Note: SNAr Optimization for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (CAS: 121543-20-0).[1] This scaffold is a "privileged structure" in drug discovery, particularly for developing kinase inhibitors (e.g., EGFR, mTOR, Aurora kinase) due to its ability to mimic the ATP-binding pharmacophore.
Executive Summary
The 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine scaffold presents a unique reactivity profile defined by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group at C6, the electron-donating methoxy (-OMe) group at C2, and the leaving group chloride (-Cl) at C4.
While the pyrimidine ring is inherently electron-deficient, the C6-CF₃ group significantly lowers the LUMO energy, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides a validated protocol for regioselective C4-substitution, minimizing common side reactions such as C2-methoxy displacement or hydrolysis.[1]
Mechanistic Insight & Regioselectivity
Electronic Vectors of Attack
Success with this substrate requires understanding the electronic hierarchy:
-
C4-Position (The "Soft Spot"): This carbon is activated by the adjacent ring nitrogens and the strong inductive electron-withdrawing effect (-I) of the C6-CF₃ group. The Chloride is an excellent leaving group, making this the primary site of attack.
-
C2-Position (The "Distractor"): Although activated by ring nitrogens, the Methoxy group is a poor leaving group compared to Chloride. Furthermore, the resonance donation (+R) of the oxygen lone pair slightly deactivates the C2 position relative to C4.
-
C6-Trifluoromethyl: This group is generally inert to substitution but is the "activator" that drives the reaction rate at C4.
Reaction Pathway Visualization
The following diagram illustrates the regioselective pathway and the stabilization of the Meisenheimer complex.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution over C2.
Experimental Protocols
Standard Protocol: Primary & Secondary Amines
This method is optimized for aliphatic amines and non-hindered anilines.[1]
Reagents:
-
Substrate: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)[1]
-
Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equiv of the pyrimidine substrate in anhydrous THF (concentration ~0.2 M).
-
Addition: Cool the solution to 0°C. Add the base (DIPEA) followed by the dropwise addition of the amine.
-
Note: Cooling is critical to prevent exotherms that could lead to bis-substitution or C2 attack if the amine is small/highly reactive.[1]
-
-
Reaction: Allow the mixture to warm to RT. Stir for 2–6 hours. Monitor by TLC or LC-MS.[1][2]
-
Checkpoint: The product usually appears as a more polar spot than the starting material.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Most products crystallize upon triturating with Hexanes/Et₂O.[1] If oil remains, flash chromatography (Hex/EtOAc) is effective.[1]
Protocol for Weak Nucleophiles (Sterically Hindered / Electron-Poor Anilines)
For deactivated nucleophiles, thermal activation is required.[1]
Reagents:
-
Solvent: n-Butanol or IPA (Isopropanol)[1]
-
Catalyst: Catalytic HCl (or p-TsOH) can be used to protonate N1/N3, further activating C4, though the CF3 group often makes this unnecessary.
-
Base: K₂CO₃ (if acid sensitive) or none (if using acid catalysis).[1]
Procedure:
-
Dissolve substrate (1.0 equiv) and aniline (1.2 equiv) in n-Butanol.[1]
-
Heat to 80–100°C for 4–12 hours.
-
Caution: Avoid temperatures >120°C to prevent hydrolysis of the methoxy group or the CF3 moiety.[1]
Optimization & Troubleshooting Guide
Solvent Selection Matrix
The choice of solvent dramatically impacts reaction rate and regioselectivity.
| Solvent | Polarity | Reaction Rate | Risk of Side Reactions | Recommended For |
| THF | Moderate | Moderate | Low | Standard aliphatic amines |
| DCM | Low | Slow | Very Low | Highly reactive amines (prevents over-reaction) |
| DMF/DMSO | High | Fast | High (Hydrolysis/Demethylation) | Weak nucleophiles / Anilines |
| Isopropanol | High (Protic) | Moderate | Low | Acid-catalyzed couplings |
Optimization Logic Tree
Use the following decision tree to select the optimal conditions for your specific nucleophile.
Figure 2: Decision tree for experimental design and troubleshooting.
Common Pitfalls
-
C2-Methoxy Displacement:
-
Hydrolysis:
-
Regioselectivity Loss:
-
Cause: Substrate concentration too high or lack of cooling during addition.[1]
-
Solution: Perform addition at 0°C and ensure slow addition of the nucleophile.
-
References
-
Regioselectivity in Pyrimidines
-
Kinase Inhibitor Synthesis
-
General Reactivity of Chloropyrimidines
-
Substrate Data
Sources
Application Note: A Practical Guide to the Sonogashira Coupling of Substituted Pyrimidines
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle with precision is paramount for generating novel molecular entities with tailored pharmacological profiles. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides/triflates) and sp-hybridized carbons (from terminal alkynes), has emerged as an indispensable tool for this purpose.[1][2] This reaction, typically catalyzed by a combination of palladium and copper salts, allows for the direct introduction of alkynyl moieties onto the pyrimidine ring under relatively mild conditions.[1][3]
The resulting alkynylpyrimidines are not only valuable final products but also versatile synthetic intermediates, amenable to further transformations. The significance of this methodology is underscored by its application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven protocols, and troubleshooting advice for successfully implementing the Sonogashira coupling of substituted pyrimidines.
Reaction Mechanism and Key Parameters
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4]
The Dual Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Palladium(0) Catalyst Activation: The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the pyrimidine halide or triflate, forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency is highly dependent on the leaving group.[5]
-
Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is a crucial step where the new carbon-carbon bond is poised to form.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Core Components & Causality
The success of the Sonogashira coupling hinges on the judicious selection of several key components:
-
The Pyrimidine Substrate: The nature of the leaving group (X) on the pyrimidine ring is the most critical factor influencing reactivity. The general trend is I > OTf > Br >> Cl.[7] Iodopyrimidines are highly reactive and often couple at room temperature, whereas the more stable and cost-effective chloropyrimidines typically require more active catalyst systems, specialized ligands, and higher temperatures. The electronic properties of other substituents on the pyrimidine ring also play a role; electron-withdrawing groups can enhance the rate of oxidative addition.
-
The Alkyne: The reaction is generally tolerant of a wide range of functional groups on the terminal alkyne partner. Both aliphatic and aromatic alkynes are suitable. For sensitive substrates, protection of acidic protons (e.g., alcohols, phenols) may be necessary.
-
The Palladium Catalyst: A variety of palladium sources can be used. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common and traditional choices.[2][8] For less reactive pyrimidine chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.
-
The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which then engages in transmetalation with the palladium center.[9] However, a significant drawback of copper is its tendency to promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts.[7][10]
-
Copper-Free Variants: To mitigate the issue of Glaser coupling, copper-free Sonogashira protocols have been developed. These systems rely on a strong amine base to generate the acetylide anion directly for coupling, though they may require higher catalyst loadings or more specialized ligands.[2][7]
-
The Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves a dual purpose: neutralizing the hydrogen halide (H-X) formed during the reaction and acting as a solvent or co-solvent.[8][9] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free systems.[11]
-
The Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[9] Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, and toluene are common choices. The reaction is often run in a mixture of the solvent and the amine base.[5][10][12]
Experimental Protocols & Methodologies
Adherence to anaerobic and anhydrous techniques is critical for reproducibility and high yields. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Workflow Overview
Caption: General experimental workflow for Sonogashira coupling of pyrimidines.
Protocol 1: Standard Copper-Catalyzed Coupling of an Iodopyrimidine
This protocol is a robust starting point for reactive halopyrimidines.
Materials:
-
Iodopyrimidine derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the iodopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add anhydrous THF and anhydrous Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N for a 1 mmol scale reaction).
-
Degas the mixture by bubbling Argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with iodopyrimidines are often complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Coupling of a Chloropyrimidine
This protocol is adapted for less reactive chloropyrimidines and avoids Glaser homocoupling byproducts.
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
XPhos (0.10 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and finely ground K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with Argon three times.
-
Add the terminal alkyne (1.5 eq) followed by anhydrous DMA via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. These reactions may require 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction Optimization & Data Summary
If a reaction provides a low yield, systematic optimization is necessary. The following table provides a starting point for reaction conditions based on the pyrimidine substrate.
| Parameter | Iodopyrimidine | Bromopyrimidine | Chloropyrimidine | Pyrimidine Triflate |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (1-3%) | Pd(PPh₃)₄ (3-5%) | Pd₂(dba)₃ (2-5%) | Pd(OAc)₂ (2-5%) |
| Ligand (mol%) | PPh₃ (2-6%) | PPh₃ (6-10%) | XPhos, SPhos (4-10%) | SPhos, P(t-Bu)₃ (4-10%) |
| CuI (mol%) | 2-10% (or copper-free) | 5-15% (or copper-free) | Copper-free often preferred | Copper-free often preferred |
| Base | Et₃N, DIPEA | Et₃N, DIPEA | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Solvent | THF, DMF | Toluene, DMF | Dioxane, DMA | Dioxane, Toluene |
| Temperature (°C) | 25 - 60 | 60 - 90 | 90 - 120 | 80 - 110 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues.[7]
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently reactive substrate (e.g., a chloropyrimidine).3. Poor quality reagents or solvent (presence of water/oxygen).[7]4. Insufficient temperature. | 1. Use fresh catalyst and ligands from a reliable source.2. Switch to a more active catalyst system (e.g., use a biarylphosphine ligand like XPhos).3. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.4. Increase the reaction temperature in increments of 10-20 °C. |
| Glaser Homocoupling | 1. Presence of oxygen with copper co-catalyst.2. Reaction run for an extended period at high temperature. | 1. Ensure rigorous degassing and maintain a strict inert atmosphere.[7]2. Switch to a copper-free protocol.3. Add the alkyne slowly via syringe pump to keep its concentration low.[10] |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[7]3. High reaction temperature. | 1. Use a more stable ligand or catalyst system.2. Switch to a different solvent like Dioxane or Toluene.3. Lower the reaction temperature if possible. |
| Hydrolysis of Pyrimidine | 1. Presence of water with a sensitive pyrimidine substrate, especially at high temperatures with an inorganic base. | 1. Use scrupulously dried solvents and reagents.2. Consider using an amine base instead of an inorganic base. |
Applications in Drug Discovery
The Sonogashira coupling of pyrimidines is not merely an academic exercise; it is a key strategy in the synthesis of high-value pharmaceutical compounds. For instance, this methodology has been instrumental in synthesizing kinase inhibitors, where the rigid alkyne linker can act as a scaffold to orient pharmacophores correctly within a protein's active site. The synthesis of alkyne-containing pyrazolo[3,4-d]pyrimidines to inhibit Bcr-Abl kinase, including drug-resistant mutants, highlights the power of this approach to overcome clinical challenges.[13] Furthermore, the reaction is a robust method for attaching pyrimidine cores to other complex fragments in the development of novel therapeutics.[11][14]
Conclusion
The Sonogashira coupling is a highly effective and versatile reaction for the alkynylation of substituted pyrimidines. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. From reactive iodopyrimidines to challenging chloropyrimidines, the vast toolkit of catalysts, ligands, and conditions enables the synthesis of diverse pyrimidine-alkyne conjugates, paving the way for new discoveries in drug development and materials science.
References
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Sonogashira coupling - Wikipedia. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate. [Link]
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The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC. National Center for Biotechnology Information. [Link]
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Braga, A. A. C., & D’Oca, M. G. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. [Link]
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Müller, T. J. J. (2009). Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. Synfacts, 2009(01), 0093. [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]
-
Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit1.27. [Link]
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Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
-
Liu, F., et al. (2012). Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. Journal of Medicinal Chemistry, 55(13), 6146–6158. [Link]
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Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PubMed Central. National Center for Biotechnology Information. [Link]
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The Sonogashira Coupling Reaction Mechanism - YouTube. [Link]
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Sonogashira coupling - YouTube. [Link]
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The Strategic deployment of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in the Synthesis of Next-Generation Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by selectively blocking the ATP-binding site of these enzymes, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[1][2] Within the vast landscape of heterocyclic chemistry, the pyrimidine ring system has emerged as a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the purine core of ATP and establish key hydrogen bonding interactions within the kinase hinge region makes it an ideal anchor for designing potent and selective inhibitors. This guide focuses on a particularly valuable building block, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , and its strategic application in the synthesis of novel kinase inhibitors.
The unique substitution pattern of this reagent offers a powerful platform for medicinal chemists. The trifluoromethyl group can significantly enhance binding affinity, metabolic stability, and cell permeability of the final compound. The methoxy group provides an additional point for interaction within the ATP-binding pocket and can be a handle for further functionalization. Crucially, the chlorine atom at the C4 position serves as a versatile reactive site for introducing a wide array of substituents through well-established synthetic methodologies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This document provides a comprehensive overview of the chemical rationale for using 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine and detailed, field-proven protocols for its application in the synthesis of kinase inhibitor precursors.
The Chemical Rationale: Unpacking the Advantages of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
The strategic value of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in kinase inhibitor synthesis is rooted in the interplay of its distinct functional groups. Each substituent has a specific role that contributes to the overall efficacy and drug-like properties of the final inhibitor molecule.
Table 1: Functional Group Contributions to Kinase Inhibitor Properties
| Functional Group | Position | Key Contributions in Kinase Inhibitor Synthesis |
| Pyrimidine Core | - | - Mimics the purine structure of ATP, enabling competitive binding. - Forms crucial hydrogen bonds with the kinase hinge region.[1] |
| Chlorine | C4 | - Excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. - Enables Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). |
| Methoxy | C2 | - Can act as a hydrogen bond acceptor. - Can be a site for further modification or can be metabolically cleaved. |
| Trifluoromethyl | C6 | - Strong electron-withdrawing group, activating the ring for SNAr. - Increases lipophilicity, potentially improving cell membrane permeability. - Can enhance metabolic stability by blocking potential sites of oxidation. |
The electron-withdrawing nature of the trifluoromethyl group at C6 and the nitrogen atoms within the pyrimidine ring renders the C4 position highly electrophilic and susceptible to nucleophilic attack. This predictable reactivity is a cornerstone of its utility, allowing for the controlled and regioselective introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors.
Core Synthetic Strategies and Workflow
The primary synthetic transformations involving 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. These reactions allow for the construction of a diverse library of kinase inhibitor candidates.
Detailed Protocols
Safety Precautions: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol details a general procedure for the reaction of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine with a substituted aniline to generate a 4-anilino-pyrimidine core, a common motif in many kinase inhibitors.
Objective: To synthesize a 4-(substituted-anilino)-2-methoxy-6-(trifluoromethyl)pyrimidine derivative.
Materials:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq) and the substituted aniline (1.1 eq).
-
Add anhydrous DMF or 1,4-dioxane to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the aniline.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(substituted-anilino)-2-methoxy-6-(trifluoromethyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, especially if any reagents are water-sensitive.
-
Base (DIPEA/TEA): Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF/Dioxane): Aprotic polar solvents are excellent for SNAr reactions as they solvate the cationic intermediates and do not interfere with the nucleophile.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine with an arylboronic acid. This reaction is instrumental in creating C-C bonds and introducing aryl or heteroaryl moieties at the C4 position.
Objective: To synthesize a 4-aryl-2-methoxy-6-(trifluoromethyl)pyrimidine derivative.
Materials:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask or microwave vial, add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to 18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2-methoxy-6-(trifluoromethyl)pyrimidine.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[5]
-
Base: Activates the boronic acid for transmetalation and neutralizes any acidic byproducts.
-
Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvents removes dissolved oxygen.
-
Aqueous Solvent System: Often accelerates the reaction and helps to dissolve the inorganic base.
Application in Kinase Inhibitor Scaffolds
The products from these reactions are valuable intermediates for the synthesis of a wide range of kinase inhibitors. For example, the 4-anilino-pyrimidine scaffold is a key component of inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Janus Kinases (JAKs).[6][7][8]
Conclusion
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a highly versatile and valuable building block for the synthesis of kinase inhibitors. Its well-defined reactivity at the C4 position allows for the reliable and efficient introduction of diverse chemical functionalities through robust synthetic methods like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful reagent in the discovery of novel and potent kinase inhibitors. The strategic incorporation of the trifluoromethyl and methoxy groups further enhances the potential for developing drug candidates with improved pharmacological profiles.
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Processes, 8(11), 1342. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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Abarbri, M., Tikad, A., Akssira, M., & Guillaumet, G. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2261–2272. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lin, Z. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7574–7596. [Link]
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Tzeli, V., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4983. [Link]
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Fallon, B. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. [Link]
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Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Zhang, W., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1759–1766. [Link]
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Wang, X., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 6939-6945. [Link]
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Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366–2379. [Link]
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PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Retrieved February 6, 2026, from [Link]
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Giraud, F., et al. (2018). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2018(48), 6825-6833. [Link]
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Lin, Z. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7574–7596. [Link]
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Un-no, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 246–257. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15576–15663. [Link]
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Dabholkar, V. V., & Ansari, F. Y. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]
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El-Faham, A., et al. (2012). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 10(46), 9221-9229. [Link]
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KEGG. (n.d.). KEGG PATHWAY Database. Retrieved February 6, 2026, from [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
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Application Notes and Protocols for the Derivatization of the Pyrimidine Core in Library Synthesis
Introduction: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that occupies a privileged position in the landscape of medicinal chemistry and drug discovery. As a core component of nucleobases, its inherent biocompatibility and ability to engage in a multitude of biological interactions make it an attractive scaffold for the design of novel therapeutics.[1] The diverse biological activities exhibited by pyrimidine-containing compounds, including anticancer, antiviral, and anti-inflammatory properties, underscore the immense potential held within this versatile heterocycle.[1] The generation of compound libraries based on a central pyrimidine core allows for the systematic exploration of chemical space, facilitating the identification of lead compounds with desired pharmacological profiles. This guide provides a detailed exploration of key synthetic strategies for the derivatization of the pyrimidine core, offering both theoretical insights and practical, field-proven protocols for the synthesis of diverse pyrimidine-based libraries.
Strategic Approaches to Pyrimidine Derivatization for Library Synthesis
The functionalization of the pyrimidine core can be achieved through a variety of modern synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the nature of the starting materials, and the overall goals of the library synthesis. This section will delve into the mechanistic underpinnings and practical applications of several powerful techniques: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and Direct C-H Functionalization.
Palladium-Catalyzed Cross-Coupling: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry provides a robust platform for library generation. These methods offer a high degree of functional group tolerance and predictable regioselectivity, making them ideal for the diversification of a common pyrimidine intermediate.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halogenated pyrimidine and a boronic acid or ester.[2] This reaction is particularly valuable for introducing aryl, heteroaryl, or vinyl substituents onto the pyrimidine ring, significantly expanding the structural diversity of a compound library.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the halopyrimidine to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Microwave irradiation can significantly accelerate these reactions, making it a valuable tool for high-throughput synthesis.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol details a rapid and efficient method for the selective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[2]
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Arylboronic acid (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
1,4-Dioxane (3.5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
To a 10 mL microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add 1,4-dioxane to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/n-Hexanes) to yield the C4-substituted pyrimidine.
-
Data Presentation: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 | [2] |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 75 | [2] |
| 3 | 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)pyrimidine | 85 | [2] |
| 4 | 2-Thienylboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 68 | [2] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines to a halopyrimidine core.[3] This reaction is a cornerstone of modern medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the physicochemical properties and biological activity of drug candidates.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyrimidine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing side reactions.[4]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol provides a general procedure for the amination of 2-chloropyrimidine with a variety of amines.[5]
-
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 2-chloropyrimidine, the amine, sodium tert-butoxide, dichlorobis(triphenylphosphine)palladium(II), and Xantphos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-substituted 2-aminopyrimidine.
-
Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyrimidine
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenylpyrimidin-2-amine | 82 | [5] |
| 2 | Morpholine | 2-(Morpholino)pyrimidine | 75 | [6] |
| 3 | Benzylamine | N-Benzylpyrimidin-2-amine | 78 | [5] |
| 4 | Piperidine | 2-(Piperidin-1-yl)pyrimidine | 85 | [6] |
Nucleophilic Aromatic Substitution (SNAr): A Classical and Efficient Approach
Nucleophilic aromatic substitution (SNAr) is a fundamental and highly effective method for the functionalization of electron-deficient pyrimidine rings, particularly those bearing good leaving groups such as halogens.[7] The reaction proceeds via a two-step addition-elimination mechanism, and its regioselectivity is governed by the electronic properties of the pyrimidine core and its substituents.
Mechanistic Rationale: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the carbon atoms towards nucleophilic attack. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8] However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[7][9]
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 3: Regioselective SNAr of 2,4-Dichloropyrimidine with an Amine
This protocol describes the regioselective substitution of the C4-chloro group of 2,4-dichloropyrimidine with an amine nucleophile.[8]
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Amine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylacetamide (DMAc) (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine in DMAc.
-
Add the amine and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the 4-amino-2-chloropyrimidine derivative.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the product.
-
Data Presentation: Regioselectivity in SNAr of Dichloropyrimidines
| Substrate | Nucleophile | Conditions | Major Product | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt | 4-(Dibutylamino)-2-chloropyrimidine | 70:30 | [8] |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt | 4-Anilino-2-chloropyrimidine | >95:5 | [8] |
| 2,4-Dichloro-6-methylpyrimidine | Morpholine | K₂CO₃, EtOH, reflux | 2-Chloro-4-morpholino-6-methylpyrimidine | >90:10 | [9] |
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyrimidines. This approach avoids the pre-functionalization of the pyrimidine core with a leaving group, thereby reducing the number of synthetic steps and minimizing waste.
Mechanistic Rationale: Palladium-catalyzed C-H arylation of pyrimidines typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition mechanism involving a C-H bond.[10] The regioselectivity of the reaction is often directed by the electronic properties of the pyrimidine ring and can be influenced by the choice of catalyst and reaction conditions.
Protocol 4: Palladium-Catalyzed Direct C-H Arylation of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol outlines a method for the direct C6 arylation of a pyrrolo[2,3-d]pyrimidine derivative.[11]
-
Materials:
-
Pyrrolo[2,3-d]pyrimidine derivative (0.2 mmol)
-
Arylboronic acid (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (20 mol%)
-
Trifluoroacetic acid (TFA) (2.0 equiv.)
-
1,2-Dichloroethane (DCE) (2 mL)
-
Schlenk tube with a magnetic stir bar
-
-
Procedure:
-
To a Schlenk tube, add the pyrrolo[2,3-d]pyrimidine derivative, arylboronic acid, Pd(OAc)₂, and TEMPO.
-
Evacuate and backfill the tube with argon three times.
-
Add DCE and TFA via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C6-arylated product.
-
Conclusion and Future Outlook
The derivatization of the pyrimidine core is a critical aspect of modern drug discovery and library synthesis. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, nucleophilic aromatic substitution, and direct C-H functionalization—provide a powerful and versatile arsenal for the synthetic chemist. Each method offers unique advantages in terms of scope, regioselectivity, and reaction conditions. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the construction of diverse pyrimidine-based libraries, ultimately accelerating the discovery of new and life-saving medicines.
References
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Jain, A. K., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100268. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]
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Neufeldt, S. R., & Jackson, O. R. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 56(15), 2003-2015. [Link]
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Bio, M. M., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(19), 3741-3744. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Neufeldt, S. R., & Jackson, O. R. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 86(20), 14036-14046. [Link]
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Wang, C., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(16), 2849-2854. [Link]
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Sahn, J. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
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Forsyth, T., & Leadbeater, N. E. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(32). [Link]
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Besson, T., et al. (2010). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. The Journal of Organic Chemistry, 75(11), 3871-3874. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Li, B., et al. (2021). Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers, 8(12), 2969-2974. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Besson, T., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2469. [Link]
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Neufeldt, S. R., & Jackson, O. R. (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2023. [Link]
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Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1437. [Link]
-
Neufeldt, S. R., & Jackson, O. R. (2024). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 63(5), e202315358. [Link]
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Itami, K., et al. (2013). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 9, 2714-2720. [Link]
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Chemistry Talks. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Hafez, H. N., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13644-13657. [Link]
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Application Notes and Protocols for the Catalyzing Functionalization of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of the 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] The specific scaffold, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, presents a particularly valuable building block for drug discovery and agrochemical research.[3] Its strategic importance lies in the differentiated reactivity of its substituents:
-
The C4-Chloride: This is the primary site for catalytic functionalization, acting as an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group.
-
The C2-Methoxy Group: A stable, electron-donating group that influences the electronic properties of the pyrimidine ring. It can potentially be cleaved under harsh conditions but is generally retained during the functionalization at the C4 position.
-
The C6-Trifluoromethyl Group: A powerful electron-withdrawing group that significantly impacts the regioselectivity and reactivity of the C4-chloro position, making it more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.
This guide provides a comprehensive overview of the primary catalytic methods for the functionalization of this key intermediate. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and offer insights into optimizing these transformations for the synthesis of novel, high-value compounds.
I. C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
The creation of carbon-carbon bonds is fundamental to the assembly of complex organic molecules. For the functionalization of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, palladium-catalyzed cross-coupling reactions are the most robust and versatile tools available.[4]
A. Suzuki-Miyaura Coupling: A Robust Method for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation due to its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of a wide range of functional groups.[5]
Mechanistic Rationale: The catalytic cycle, illustrated below, is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or the triphenylphosphine used in the ubiquitous Pd(PPh₃)₄) facilitate the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[4] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Suzuki coupling of chloropyrimidines.[5]
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for substituted chloropyrimidines.[5]
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Inerting: Seal the vial and purge with dry nitrogen or argon gas for 5-10 minutes.
-
Reaction: Place the vial in a microwave reactor and irradiate at 120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 15 min | 85-98 | [5] |
| Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 70-90 | [6] |
| XPhosPdG2 (5) | XPhos | K₃PO₄ | Dioxane | 110 | 16 h | ~80 | [7] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking the pyrimidine core to terminal alkynes.[8] This reaction is indispensable for creating rigid scaffolds and precursors for further transformations.
Mechanistic Rationale: The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[9] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which is more reactive towards transmetalation with the palladium complex. An amine base (e.g., triethylamine, diisopropylethylamine) is used both as a base to deprotonate the alkyne and often as a solvent. Copper-free Sonogashira couplings have also been developed to avoid issues with copper contamination.[10]
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of related halo-heterocycles.[11]
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in anhydrous triethylamine (TEA, 5 mL).
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
II. C-N Bond Formation: The Buchwald-Hartwig Amination
Creating carbon-nitrogen bonds is critical for the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a base.[12]
Mechanistic Rationale: Similar to C-C couplings, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and a bulky, electron-rich phosphine ligand is paramount for high efficiency, especially with less reactive aryl chlorides.[13]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Precursor: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a suitable ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%).
-
Reagent Addition: To the Schlenk tube containing the base, add the catalyst/ligand mixture, followed by 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent: Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired amino-pyrimidine product.
III. Other Catalytic Transformations
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the workhorses, other catalytic methods can provide alternative pathways to novel pyrimidine derivatives.
A. Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction couples the pyrimidine chloride with an alkene to form a C-C bond, introducing a vinyl substituent.[14][15]
Mechanistic Rationale: The reaction involves the oxidative addition of the pyrimidine chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the vinylated pyrimidine product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[16]
Protocol 4: Heck Reaction
-
Reagent Preparation: Combine 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) in a pressure tube.
-
Base and Solvent: Add a base such as triethylamine (TEA, 2.0 mmol, 2.0 equiv) and a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
IV. Conclusion and Future Perspectives
The 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine scaffold is a highly versatile platform for the synthesis of complex molecules. The catalytic methods outlined in this guide—Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction—provide a robust toolkit for researchers in drug discovery and materials science. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, renders the C4-chloro position highly active in palladium-catalyzed transformations. Future advancements will likely focus on developing more sustainable catalytic systems, such as those using earth-abundant metals or photocatalysis, and expanding the scope of C-H functionalization reactions to further streamline synthetic routes.[17]
References
- (Reference not directly used in text, but provides context on pyrimidine synthesis)
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Mohan, D., & Kocienski, P. (2015). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 44(15), 5018-5064. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- (Reference not directly used in text, but provides context on pyrimidine functionaliz
-
Abdel-Wahab, B. F., et al. (2017). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2943-2952. Retrieved from [Link]
- (Reference not directly used in text, but provides context on rel
- (Reference not directly used in text, but provides context on rel
- (Reference not directly used in text, but provides context on rel
-
Valcárcel, M., et al. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(11), 1489. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-N bond form
- (Reference not directly used in text, but provides context on C-C bond form
-
Taylor & Francis Online. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-H functionaliz
- (Reference not directly used in text, but provides context on regioselectivity)
-
Kumar, A., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-28. Retrieved from [Link]
-
Cankař, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. Retrieved from [Link]
- (Reference not directly used in text, but provides context on nucleophilic substitution)
- (Reference not directly used in text, but provides context on Heck reactions)
- (Reference not directly used in text, but provides context on C-N bond form
-
Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(96), 93901-93910. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-H functionaliz
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-C bond form
- (Reference not directly used in text, but provides context on pyrimidine synthesis)
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
- (Reference not directly used in text, but provides context on pyrimidine diversific
-
Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-N bond form
- (Reference not directly used in text, but provides context on pyrimidine properties)
-
National Center for Biotechnology Information. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
- (Reference not directly used in text, but provides context on C-H functionaliz
- (Reference not directly used in text, but provides context on C-H functionaliz
- (Reference not directly used in text, but provides context on C-H functionaliz
-
ResearchGate. (2018). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Retrieved from [Link]
- (Reference not directly used in text, but provides context on pyrimidine properties)
- (Reference not directly used in text, but provides context on Heck reactions)
- (Reference not directly used in text, but provides context on synthesis of rel
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 17. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , a critical scaffold in the development of kinase inhibitors, herbicides, and antiviral agents.
The selected route prioritizes convergent synthesis to maximize yield and minimize waste streams on a kilogram scale. Unlike linear routes starting from uracil derivatives, this protocol utilizes the condensation of O-methylisourea with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , followed by a high-efficiency chlorination.[1]
Key Process Advantages:
-
Regiocontrol: The electronic bias of the trifluoromethyl group in ETFAA ensures high regioselectivity during cyclization, directing the formation of the 4-hydroxy isomer (tautomer) required for 4-chloro substitution.
-
Safety Engineered: The chlorination step incorporates specific quenching protocols to manage the violent hydrolysis of POCl₃, a common failure mode in scale-up.[1]
-
Cost Efficiency: Utilizes commercially available, stable starting materials without the need for cryogenic conditions or noble metal catalysts.[1]
Retrosynthetic Analysis & Pathway
The synthesis is broken down into two primary unit operations:
-
Cyclocondensation: Formation of the pyrimidine core.
-
Deoxychlorination: Conversion of the hydroxyl moiety to the chloride.
Reaction Scheme
Figure 1: Two-step synthetic pathway designed for regioselective scale-up.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-ol
Objective: Construct the pyrimidine ring with correct regiochemistry. Scale: 1.0 mol (approx. 200g output)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| O-Methylisourea Hemisulfate | 123.13 | 1.1 | 135.4 g | Nucleophile |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.0 | 184.1 g | Electrophile |
| Sodium Methoxide (25% in MeOH) | 54.02 | 2.2 | ~475 mL | Base |
| Methanol (Anhydrous) | 32.04 | Solvent | 1.0 L | Solvent |
| Acetic Acid (Glacial) | 60.05 | - | ~120 mL | Quench/Precipitation |
Process Description
-
Reactor Setup: Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.[1] Purge with nitrogen.[1]
-
Base Preparation: Charge Methanol (500 mL) and O-Methylisourea Hemisulfate (135.4 g) to the reactor. Stir at 20°C to suspend.
-
Neutralization: Add Sodium Methoxide solution (25% wt, 475 mL) dropwise over 30 minutes, maintaining internal temperature < 30°C. Note: Mild exotherm. Stir for an additional 30 minutes to ensure formation of the free base.
-
Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (184.1 g) dropwise over 45 minutes.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65°C) and hold for 6–8 hours.
-
IPC (In-Process Control): Monitor consumption of ETFAA by HPLC (C18 column, Water/ACN gradient). Target < 1% remaining.
-
-
Work-up:
-
Cool reactor to 20°C.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove approx. 70% of the Methanol.
-
Dilute the residue with Water (800 mL). The solution should be clear (sodium salt of the pyrimidine).
-
Acidification: Cool to 5–10°C. Slowly add Glacial Acetic Acid until pH reaches 4–5. The product will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Water (2 x 200 mL) and cold Methanol (1 x 100 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 75–85% (approx. 145–165 g).
-
Appearance: White crystalline solid.
-
Step 2: Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Objective: Convert the hydroxyl group to a chloride using Vilsmeier-type conditions. Safety Critical: This step involves corrosive reagents and potentially violent quenching.[4][6]
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| Intermediate (from Step 1) | 194.11 | 1.0 | 100.0 g | Substrate |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 144 mL | Chlorinating Agent |
| N,N-Dimethylaniline | 121.18 | 0.5 | 32 mL | Catalyst/Base |
| Dichloromethane (DCM) | 84.93 | Solvent | 500 mL | Extraction |
Process Description
-
Reactor Setup: Equip a 1L reactor with overhead stirring, reflux condenser (vented to a caustic scrubber for HCl/POCl₃ fumes), and temperature probe. Ensure system is strictly dry.
-
Charging: Charge the Intermediate (100 g) and POCl₃ (144 mL). The mixture will be a slurry.
-
Catalyst Addition: Add N,N-Dimethylaniline (32 mL) slowly. Caution: Exothermic reaction.[2][4][6]
-
Reaction: Heat the mixture to reflux (approx. 105°C internal). The solid will dissolve as the reaction proceeds. Hold at reflux for 3–5 hours.
-
IPC: HPLC analysis should show > 98% conversion.
-
-
Quenching (Critical Safety Step):
-
Method: Inverse Quench.[1]
-
Prepare a separate vessel with 600 g of Crushed Ice and 200 mL Water, stirred vigorously.
-
Cool the reaction mixture to 40°C.
-
Slowly pour the reaction mixture onto the ice/water mixture. Do not add water to the reactor.
-
Maintain the quench temperature < 20°C by adding more ice if necessary. Hydrolysis of excess POCl₃ is exothermic and generates HCl gas.
-
-
Extraction:
-
Once the quench is complete and the exotherm subsides, extract the aqueous mixture with Dichloromethane (3 x 200 mL).[1]
-
Combine organic layers and wash with Saturated NaHCO₃ solution (2 x 200 mL) to neutralize residual acid.
-
Wash with Brine (200 mL).
-
-
Isolation:
-
Dry organic phase over Anhydrous Na₂SO₄.[1]
-
Filter and concentrate under reduced pressure.
-
Purification: If necessary, the product can be purified by short-path distillation under high vacuum or recrystallization from Hexane/EtOAc.
-
Expected Yield: 85–92%.
-
Appearance: White to pale yellow solid or low-melting semi-solid.
-
Process Safety & Hazard Assessment
Critical Process Parameters (CPPs)
-
Water Content (Step 2): Moisture in Step 2 equipment can lead to a runaway reaction with POCl₃. Ensure reactor dryness (Karl Fischer < 0.1% in solvents).
-
Quench Rate (Step 2): The hydrolysis of POCl₃ releases 280 kJ/mol. Inverse quenching (adding acid to water/ice) allows for better heat dissipation than direct water addition.
-
Off-gas Management: Step 2 generates significant HCl. A caustic scrubber (NaOH) is mandatory.
Workflow Visualization
Figure 2: Process flow diagram highlighting critical unit operations and safety checkpoints.
Analytical Data & Quality Control
-
1H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Pyrimidine H-5), 4.08 (s, 3H, OCH₃).[1]
-
Note: The singlet at ~7.45 ppm is characteristic of the proton at position 5. The absence of an OH peak confirms chlorination.
-
-
19F NMR: Single peak at approx. -64 ppm (CF₃ group).
-
Mass Spectrometry (LC-MS): [M+H]+ = 213/215 (Cl isotope pattern).
-
Purity (HPLC): >98% area (UV 254 nm).
-
Impurity A: Unreacted intermediate (Hydroxyl).
-
Impurity B: Hydrolysis product (Uracil derivative) if quench is too hot.
-
References
-
Regioselectivity of Trifluoromethyl-beta-diketones
-
POCl3 Chlorination Safety
-
General Pyrimidine Synthesis
-
Compound Data (Grounding)
- Title: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (Analogous structures).
-
Source: PubChem / Sigma-Aldrich.
- Context: Verification of chemical stability and handling precautions for chlorotrifluoromethylpyrimidines.
-
[10]
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Introduction: The Versatility of a Fluorinated Pyrimidine Building Block
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a valuable heterocyclic building block in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common scaffold in medicinal chemistry, and the strategic placement of a chloro, a methoxy, and a trifluoromethyl group imparts a unique combination of reactivity and physicochemical properties.[1] The electron-withdrawing trifluoromethyl group significantly activates the 4-position towards nucleophilic attack, while the methoxy group at the 2-position can modulate the electronic properties of the ring system. The chloro substituent at the 4-position serves as a versatile handle for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the efficiency of such transformations.[2] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS often leads to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[3] This application note provides detailed protocols for the microwave-assisted Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, offering researchers a guide to harnessing the full potential of this versatile building block.
I. Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4] Under microwave irradiation, the coupling of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine with various boronic acids can be achieved with high efficiency and in short reaction times. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium to the C-Cl bond, a key step in the catalytic cycle.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine with a generic arylboronic acid.
Materials:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (or another suitable solvent system like DME/water)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst. For a standard Pd(PPh₃)₄ catalyst, use 0.05 mmol (5 mol%). Alternatively, a pre-catalyst system can be generated in situ by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Add 5 mL of a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 10-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methoxy-6-(trifluoromethyl)pyrimidine.
Causality of Choices:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, for challenging couplings or to improve yields, more advanced phosphine ligands developed by Buchwald and others can be employed. These ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate is a common and effective choice. For less reactive substrates, a stronger base like cesium carbonate may be beneficial.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. 1,4-Dioxane/water is a common and effective solvent system for Suzuki couplings.
-
Microwave Conditions: The use of microwave irradiation allows for rapid heating to the desired temperature, which significantly accelerates the reaction rate. The temperature and time should be optimized for each specific substrate combination.
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
II. Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] Microwave irradiation can significantly accelerate this transformation, allowing for the rapid synthesis of a diverse range of 4-amino-2-methoxy-6-(trifluoromethyl)pyrimidine derivatives.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine with a primary or secondary amine.
Materials:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable Buchwald ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)
-
Toluene or 1,4-dioxane (anhydrous)
-
Microwave reactor vials with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., Xantphos, 0.036 mmol, 3.6 mol%).
-
Add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 5 mL of anhydrous toluene or 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-140 °C for 15-45 minutes. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the catalytic cycle. Xantphos is a good starting point for many amine couplings.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide is the most common choice. For sensitive substrates, other bases like LHMDS or K₃PO₄ may be used.
-
Solvent: Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are commonly used.
-
Microwave Conditions: Microwave heating allows for precise temperature control and rapid reaction times. Optimization of temperature and time is often necessary for different amine substrates.
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
III. Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the trifluoromethyl group at the 6-position makes the 4-chloro substituent highly susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with a variety of nucleophiles, particularly amines, often without the need for a metal catalyst.[6] Microwave irradiation can dramatically accelerate these SNAr reactions.
Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution with Amines
This protocol provides a general procedure for the catalyst-free amination of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Materials:
-
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
-
Primary or secondary amine
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (optional, as a scavenger for HCl)
-
Ethanol, isopropanol, or N,N-dimethylformamide (DMF)
-
Microwave reactor vials with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv) and the amine (1.1-2.0 mmol, 1.1-2.0 equiv).
-
Add 5 mL of a suitable solvent such as ethanol or isopropanol. For less reactive amines, a higher boiling solvent like DMF may be used.
-
If the amine hydrochloride salt is not desired as a precipitate, a non-nucleophilic base like triethylamine (1.5 mmol, 1.5 equiv) can be added.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-160 °C for 10-60 minutes. Monitor the reaction by TLC or LC-MS.
-
After cooling, if the product has precipitated, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be taken up in ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality of Choices:
-
Solvent: The choice of solvent depends on the reactivity of the amine and the desired reaction temperature. Alcohols like ethanol and isopropanol are often suitable. For less nucleophilic amines, a higher boiling point, polar aprotic solvent like DMF can be beneficial.
-
Base: While the reaction can proceed without an added base, an amine base like triethylamine or DIPEA is often added to neutralize the HCl generated during the reaction, which can prevent the formation of the amine hydrochloride salt and drive the reaction to completion.
-
Microwave Conditions: The reaction temperature and time are dependent on the nucleophilicity of the amine. More nucleophilic amines will react at lower temperatures and in shorter times.
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Nucleophilic Aromatic Substitution.
IV. Summary of Reaction Conditions and Troubleshooting
The following table provides a general overview of the reaction conditions for the microwave-assisted synthesis of derivatives of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water | 120-150 | 10-30 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100-140 | 15-45 |
| SNAr (Amination) | None | Et₃N (optional) | Ethanol, DMF | 100-160 | 10-60 |
Troubleshooting Common Issues:
-
Low Yield:
-
All Reactions: Ensure all reagents are pure and solvents are anhydrous where specified. Degas the solvent for cross-coupling reactions to remove oxygen, which can deactivate the palladium catalyst.
-
Suzuki/Buchwald-Hartwig: Screen different ligands and bases. Increase the catalyst loading slightly. Increase the temperature or reaction time.
-
SNAr: Use a higher boiling point solvent (e.g., DMF, DMSO). Increase the excess of the amine nucleophile.
-
-
Incomplete Reaction:
-
Increase microwave irradiation time or temperature.
-
Ensure efficient stirring within the microwave vial.
-
-
Side Product Formation:
-
Suzuki: Homocoupling of the boronic acid can occur. Lowering the reaction temperature or using a different palladium source may help.
-
Buchwald-Hartwig: Hydrodehalogenation (replacement of Cl with H) can be a side reaction. Ensure an inert atmosphere and use high-purity reagents.
-
All Reactions: Lowering the reaction temperature may improve selectivity.
-
References
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 735-744. [Link]
- Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: A Powerful Tool for Green Chemistry. Chemistry–A European Journal, 12(29), 7580-7588.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Hayes, B. L. (2002).
- Jain, A., & Kumar, V. (2022). Pyrimidine as a versatile scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 238, 114467.
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
-
Santagada, V., Frecentese, F., Perissutti, E., Caliendo, G., & Severino, B. (2009). The application of microwave irradiation in the synthesis of acyclic nucleoside analogues. Current organic chemistry, 13(10), 965-983. [Link]
- Štefane, B., & Polanc, S. (2004). Microwave-assisted organic synthesis. Arkivoc, 2004(3), 1-5.
- Surati, M. A., & Patel, K. D. (2012). Microwave assisted synthesis of some novel pyrimidine derivatives and their biological evaluation. Journal of Saudi Chemical Society, 16(4), 447-453.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating Pyrimidine Synthesis through Continuous Flow Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional batch synthesis of these vital heterocycles often encounters challenges related to reaction control, safety, and scalability.[3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging continuous flow chemistry to overcome these limitations. We will explore the fundamental advantages of flow technology, detail robust protocols for both principal ring synthesis and post-synthetic functionalization, and present a case study to illustrate the practical implementation and benefits of this transformative approach.
Introduction: The Imperative for Advanced Pyrimidine Synthesis
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life, forming the basis of nucleobases in DNA and RNA.[1] Their derivatives exhibit a vast range of biological activities, leading to their use as anticancer, antiviral, antimicrobial, and antihypertensive drugs.[4][5][6] As the demand for novel and complex pyrimidine-based Active Pharmaceutical Ingredients (APIs) grows, the limitations of conventional batch processing become increasingly apparent.[3]
Challenges in Batch Synthesis:
-
Poor Heat and Mass Transfer: Exothermic reactions can lead to localized temperature spikes, resulting in side product formation and reduced yields.[3]
-
Safety Concerns: Handling hazardous or unstable reagents and intermediates at a large scale poses significant safety risks.[7]
-
Scalability Issues: Translating a laboratory-scale batch process to industrial production is often not linear and can require extensive re-optimization.[7]
-
Long Reaction Times: Many classic pyrimidine syntheses require prolonged refluxing, leading to low process efficiency.[2]
The Flow Chemistry Advantage: Continuous flow chemistry addresses these challenges by performing reactions in a continuously streaming fluid within a network of pumps, tubes, and microreactors.[3] This methodology offers superior control over reaction parameters, leading to significant process improvements.[7][8]
Key benefits include:
-
Enhanced Safety: Small reactor volumes minimize the quantity of hazardous material at any given time, and the sealed nature of the system provides excellent containment.[7][9]
-
Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe use of superheated conditions.[7][9]
-
Improved Efficiency and Yield: Rapid mixing and precise control over residence time often lead to cleaner reactions, higher yields, and significantly reduced reaction times.[7]
-
Seamless Scalability: Increasing production is achieved by running the system for a longer duration ("scaling out") rather than redesigning larger reactors, simplifying the transition from lab to plant.[7]
-
Automation and Telescoping: Multiple reaction and purification steps can be linked together ("telescoped") into a single, automated sequence, reducing manual handling and improving overall efficiency.[4][8][10]
Core Synthesis of the Pyrimidine Ring in Flow
The construction of the pyrimidine ring itself is a primary target for flow chemistry adaptation. Multicomponent reactions, which build complex molecules in a single step, are particularly well-suited for this approach.
The Biginelli Reaction: A Flow Chemistry Workhorse
The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmaceutical intermediates.[11][12][13]
Causality Behind the Flow Approach: In batch, the Biginelli reaction often requires long reaction times and strong acid catalysis. The mechanism involves several sequential bimolecular reactions, including a rate-limiting aldol condensation and subsequent cyclization.[11][12] Flow chemistry accelerates this process dramatically. By using a heated capillary or microreactor, the reaction can be performed at temperatures well above the solvent's boiling point by applying back pressure. This "superheating" drastically increases reaction rates. Furthermore, the rapid mixing in flow ensures homogeneity, and the precise residence time control minimizes the formation of degradation products.
Illustrative Workflow for Biginelli Reaction in Flow: The diagram below outlines a typical setup for performing a catalyzed Biginelli reaction in a continuous flow system.
Caption: Workflow for a continuous flow Biginelli synthesis.
Post-Synthetic Functionalization of Pyrimidines in Flow
Once the core pyrimidine ring is formed, subsequent functionalization is often required to build the target API.[14] Flow chemistry provides a powerful platform for performing these transformations, especially those involving hazardous reagents or challenging reaction conditions.
C-H Functionalization
Direct C-H functionalization is a highly sought-after strategy in modern synthesis as it minimizes the need for pre-functionalized starting materials.[15][16] However, these reactions can be difficult to control. Flow reactors offer the precision needed to manage these sensitive transformations. For instance, C-H functionalization of 1,2,3-triazoles, which can be fused to pyrimidines, has been efficiently performed in flow using heterogeneous catalysts.[17] This approach allows for easy separation of the catalyst from the product stream and enables catalyst recycling, improving process sustainability.[17]
Causality Behind the Flow Approach: Many C-H activation reactions require transition metal catalysts and operate at high temperatures. The enhanced thermal management in flow prevents catalyst degradation and side reactions. For photochemical C-H functionalizations, the narrow channels of a flow reactor ensure uniform light penetration, which is impossible to achieve in a large batch flask, leading to higher efficiency and reproducibility.[10]
Protocols and Case Study: Synthesis of a Fused Imidazo[1,2-α]pyrimidine
To demonstrate the practical application of these principles, we will detail a protocol for the synthesis of a 3-aminoimidazo[1,2-α]pyrimidine derivative, a scaffold of significant interest in medicinal chemistry. This protocol is adapted from a study where flow chemistry dramatically improved yield, regioselectivity, and reaction time compared to batch methods.[18]
Experimental Protocol: Three-Component Synthesis in Flow
This protocol describes the zirconium(IV) chloride catalyzed reaction of 2-aminopyrimidine, an aldehyde, and an isocyanide.
Reagent Preparation:
-
Solution A: In a 50 mL volumetric flask, dissolve 2-aminopyrimidine (1.0 equiv), the desired aldehyde (1.0 equiv), and ZrCl₄ (10 mol%) in a 3:1 mixture of CH₂Cl₂:MeOH to a final concentration of 0.04 M.
-
Solution B: In a separate 50 mL volumetric flask, dissolve the isocyanide (1.0 equiv) in the same solvent system to a final concentration of 0.04 M.
-
Scientist's Note: The choice of a mixed solvent system was critical to ensure the solubility of all components, including the Lewis acid catalyst. ZrCl₄ was identified as superior to other Lewis acids for promoting the desired regioselectivity.[18]
Flow System Setup:
-
Prime two separate pump channels and lines with the reaction solvent.
-
Connect the outlet of each pump to a T-mixer.
-
Connect the output of the T-mixer to a 10 mL PFA coil reactor submerged in a temperature-controlled oil bath.
-
Connect the reactor outlet to a back-pressure regulator (BPR) set to 7 bar.
-
The final output is directed to a collection vial.
Reaction Execution:
-
Set the oil bath temperature to 70°C.
-
Set the flow rate for Pump A (Amine/Aldehyde/Catalyst) to 0.1 mL/min.
-
Set the flow rate for Pump B (Isocyanide) to 0.1 mL/min.
-
This combined flow rate of 0.2 mL/min in a 10 mL reactor results in a residence time of 50 minutes.
-
Allow the system to reach a steady state (approx. 2-3 reactor volumes) before collecting the product.
-
Monitor the reaction output via offline HPLC or UPLC-MS analysis.
Data and Performance
The translation of this multicomponent reaction from batch to flow resulted in significant improvements.
| Parameter | Batch Conditions | Continuous Flow Conditions |
| Catalyst | Zirconium(IV) Chloride | Zirconium(IV) Chloride |
| Temperature | Room Temperature | 70°C |
| Reaction Time | 48 hours (2 days) | 50 minutes |
| Yield (3-isomer) | 50% | 63% |
| Yield (2-isomer) | 16% | < 5% (Improved Regioselectivity) |
| Productivity | Low | Significantly Higher |
| Data adapted from Newby et al.[18] |
Expert Analysis: The dramatic reduction in reaction time from 2 days to under an hour is a direct result of operating at an elevated temperature, which is safely enabled by the flow reactor.[18] Critically, the improved thermal control and rapid mixing in the flow environment suppressed the formation of the undesired 2-amino regioisomer, simplifying purification and increasing the effective yield of the target molecule.[18]
Conclusion and Future Outlook
Continuous flow chemistry is not merely an alternative to batch processing; it is a superior paradigm for the synthesis of pyrimidines and other critical pharmaceutical scaffolds.[4][7] It offers unparalleled control over reaction conditions, leading to enhanced safety, dramatically reduced reaction times, and improved yields and selectivity.[7][18] The ability to telescope multiple steps and integrate real-time analytics paves the way for fully automated, on-demand synthesis of APIs. As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, the adoption of flow chemistry for pyrimidine synthesis will undoubtedly become a standard for efficient, safe, and scalable drug development.[9]
References
- Gemo, M. et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. MDPI.
- Gemo, M. et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC.
- Tolba, M. S. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Bibi, S. et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate.
- Newby, J. A. et al. Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec.
- (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health.
- Biginelli reaction. Wikipedia.
- García-Álvarez, J. et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Vícha, J. et al. (2020). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry.
- Saini, D. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences.
- Biginelli Reaction. Organic Chemistry Portal.
- Padwa, A. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- (2023). Using flow chemistry to give early drug discovery processes a boost. YouTube.
- G., D. C. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.
- Telescoped 3‐step synthesis of pyrimidine 7b. Packed bed reactor was filled with 1.8 g of Cs2CO3. ResearchGate.
- Browne, D. L. et al. (2011). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. ACS Publications.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications.
- C-H Functionalization of Pyridines. ResearchGate.
- G., D. C. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate.
- Kumar, A. et al. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Wang, X. et al. (2024). Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons. PMC.
Sources
- 1. growingscience.com [growingscience.com]
- 2. jchemrev.com [jchemrev.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing actionable, field-tested solutions in a direct question-and-answer format.
I. Overview of the Recommended Synthetic Pathway
The synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is most reliably achieved via a two-step process starting from 6-(Trifluoromethyl)uracil. This route is often preferred over the regioselective methoxylation of 2,4-dichloro-6-(trifluoromethyl)pyrimidine because it avoids the formation of the difficult-to-separate 2-chloro-4-methoxy isomer. The C4 position of the dichlorinated intermediate is significantly more reactive towards nucleophiles than the C2 position, making selective methoxylation at C2 challenging.[1][2]
The recommended pathway involves an initial, non-selective methoxylation followed by a selective chlorination of the remaining hydroxyl group.
Caption: Recommended synthetic route for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a robust troubleshooting protocol.
Q1: My final product is contaminated with a significant amount of an unreacted starting material, 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol. How can I drive the chlorination to completion?
A1: Incomplete chlorination is a frequent issue, often stemming from suboptimal reaction conditions or reagent deactivation.
-
Mechanistic Insight: The conversion of a pyrimidin-4-ol to a 4-chloropyrimidine using phosphorus oxychloride (POCl₃) is a classic transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This reaction requires high temperatures (reflux) to proceed efficiently.[3][4] If the temperature is too low or the reaction time is insufficient, the conversion will be incomplete. Furthermore, POCl₃ is highly sensitive to moisture; any water present in the starting material, solvent, or reaction vessel will rapidly hydrolyze POCl₃ to phosphoric acid, rendering it inactive.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your starting material, 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol, in a vacuum oven before use. Use freshly distilled or sealed, high-purity POCl₃ and anhydrous solvents if applicable. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Reaction Temperature and Time: The reaction is typically performed at the reflux temperature of POCl₃ (~107 °C). Monitor the reaction progress using TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). A common cause of failure is stopping the reaction prematurely. It may require several hours at reflux for full conversion.[3]
-
Consider a Catalyst/Solvent: While often run neat in excess POCl₃, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[3][4] However, this can also promote side reactions if not carefully controlled. Using a high-boiling inert solvent like acetonitrile may also help maintain a consistent reaction temperature.[3]
-
Q2: The yield is low, and I observe a dark, tarry residue after the reaction. What is causing this decomposition?
A2: The formation of dark, polymeric material is indicative of product or starting material degradation under the harsh, acidic conditions of the chlorination step.
-
Mechanistic Insight: The combination of high heat and a strong Lewis acid (POCl₃) can lead to undesired side reactions. The electron-withdrawing trifluoromethyl group makes the pyrimidine ring electron-deficient and susceptible to decomposition pathways, especially over extended reaction times at high temperatures. The use of amine catalysts, while accelerating the desired reaction, can also form colored byproducts.
-
Troubleshooting Protocol:
-
Strict Temperature and Time Control: Do not heat the reaction longer than necessary. Once monitoring (TLC, GC, or LC-MS) shows complete consumption of the starting material, proceed immediately with the work-up.
-
Careful Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done cautiously. The standard procedure is to cool the reaction mixture and pour it slowly onto a slurry of crushed ice with vigorous stirring. This hydrolyzes the POCl₃ to phosphoric acid, which can then be neutralized. An alternative is to remove the bulk of the POCl₃ under reduced pressure before quenching.[3]
-
Minimize Catalyst Use: If using a catalyst like N,N-dimethylaniline, use the minimum effective amount (e.g., 0.1 equivalents). Excess amine can contribute to side product formation.
-
Q3: My product is contaminated with an impurity of the same mass, which I suspect is the 2-chloro-4-methoxy isomer. How did this form and how can I prevent it?
A3: Formation of the 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine isomer indicates an issue with the regioselectivity of your synthesis, likely from starting with the wrong precursor.
-
Mechanistic Insight: This isomer is the primary product if you attempt a direct methoxylation of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. The chlorine atom at the C4 position of the pyrimidine ring is more activated towards nucleophilic aromatic substitution than the chlorine at the C2 position.[1] This enhanced reactivity is due to better stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. Therefore, reaction with one equivalent of sodium methoxide will preferentially yield the 4-methoxy product.
-
Troubleshooting & Prevention Workflow:
-
Confirm Synthetic Route: Verify that your synthesis starts with a precursor that already has the methoxy group at the C2 position, such as 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol. Starting from 2,4-dichloro-6-(trifluoromethyl)pyrimidine is not a viable route for selectively producing the desired 4-chloro-2-methoxy isomer.
-
Analytical Confirmation: The two isomers can be distinguished by NMR. The proton on the pyrimidine ring will have a different chemical shift depending on the substitution pattern. 19F NMR can also be a powerful tool for distinguishing isomers containing trifluoromethyl groups.
-
Purification: If you have a mixture of isomers, they can be challenging to separate. Fractional distillation under high vacuum or careful column chromatography on silica gel may be effective, but preventing formation is the superior strategy.
-
Caption: Decision workflow for troubleshooting isomeric impurities.
Q4: During aqueous work-up, I'm losing a significant portion of my product. What is happening?
A4: The product, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, is susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Mechanistic Insight: The C4-Cl bond is activated towards nucleophilic attack and can be hydrolyzed back to the pyrimidin-4-ol starting material. This hydrolysis can be catalyzed by both acid and base.[2] During a work-up to neutralize residual acid (from POCl₃), prolonged exposure to basic conditions (e.g., sodium bicarbonate or carbonate solution) can cleave the desired C-Cl bond.
-
Troubleshooting Protocol:
-
Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Use Mild Base: Use a weak base like saturated sodium bicarbonate solution for neutralization rather than stronger bases like sodium hydroxide.
-
Prioritize Extraction: After quenching the reaction on ice, immediately extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). Then, wash the organic layer, not the combined aqueous mixture.
-
Final Wash with Brine: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic phase before drying with an agent like MgSO₄ or Na₂SO₄.[5]
-
III. Key Experimental Protocols
Protocol 1: Chlorination of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-ol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).
-
Under an inert atmosphere, cautiously add phosphorus oxychloride (POCl₃, 5.0-10.0 eq).[3]
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of POCl₃ used).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via vacuum distillation or column chromatography.
IV. Impurity Profile Summary
The following table summarizes common impurities, their origin, and key analytical identifiers.
| Impurity Name | Structure | Formation Pathway | Key Analytical Data |
| 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-ol | Incomplete chlorination or hydrolysis of the product during work-up. | Lower Rf on TLC; different retention time in GC/LC; presence of -OH peak in IR/NMR. | |
| 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine | Incorrect synthetic route (methoxylation of the dichloro-precursor). | Same mass as product in MS; distinct chemical shifts in 1H and 19F NMR. | |
| 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine | Over-methoxylation if starting from the dichloro-precursor. | Higher mass in MS; presence of two methoxy signals in 1H NMR. |
V. References
-
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Gershon, H., & Grefig, A. T. (1984). Pyrimidines. 7. A study of the chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline. Journal of Heterocyclic Chemistry, 21(4), 1161-1167. [Link]
-
Koppel, H. C., Springer, R. H., Robins, R. K., & Cheng, C. C. (1962). Pyrimidines. V. Synthesis of Some 4-Amino-6-substituted-2-(trifluoromethyl)pyrimidines. Journal of Organic Chemistry, 27(6), 181-184. [Link]
-
Lin, Y., et al. (2018). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 22(5), 638-643. [Link]
-
Pudlo, M., et al. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2006(15), 229-236. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. 2,4-dichloro-6-(trifluoromethyl)pyrimidine CAS#: 16097-64-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in Pyrimidine Functionalization Reactions
Welcome to the technical support center for pyrimidine functionalization. As a Senior Application Scientist, I understand that while pyrimidine scaffolds are invaluable in drug discovery and materials science, their synthesis can be fraught with challenges, particularly concerning reaction yields.[1][2] This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth troubleshooting advice rooted in mechanistic understanding and field-proven experience.
The inherent electronic properties of the pyrimidine ring—namely its electron-deficient nature and the Lewis basicity of its nitrogen atoms—are the primary culprits behind many synthetic hurdles.[3] These characteristics can deactivate the ring towards certain reactions and lead to catalyst inhibition, making functionalization a non-trivial pursuit.[3][4] This guide will dissect common low-yield scenarios across various reaction classes and provide actionable solutions.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low yields can often be traced back to fundamental experimental parameters.
FAQs and Troubleshooting Guides by Reaction Type
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are workhorses in organic synthesis, but their application to pyrimidines can be challenging.
FAQ 1: My Suzuki-Miyaura coupling of a chloropyrimidine is sluggish and gives low yield. What are the likely causes and solutions?
Answer: This is a classic issue stemming from the relative inertness of C-Cl bonds toward oxidative addition, the first and often rate-limiting step in the catalytic cycle.[5][6] The electron-deficient pyrimidine ring further exacerbates this by withdrawing electron density from the C-Cl bond.
Causality & Explanation: The catalytic cycle of the Suzuki-Miyaura reaction relies on the ability of the Pd(0) catalyst to insert into the carbon-halide bond. The order of reactivity for halides is generally I > Br > OTf >> Cl.[5] For chloropyrimidines, this oxidative addition step is energetically demanding. Furthermore, the Lewis basic nitrogen atoms of the pyrimidine can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3]
Troubleshooting Protocol:
-
Catalyst & Ligand System:
-
Switch to a more active catalyst system. For unreactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3][5] Consider switching from standard Pd(PPh₃)₄ to systems like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as XPhos, SPhos, or tBu₃P.
-
Consider Nickel Catalysis. Nickel catalysts have emerged as powerful alternatives for coupling unreactive electrophiles, including aryl chlorides.[5] A system like (PPh₂Me)₂NiCl₂ activated with n-BuMgCl can be effective for coupling heteroaryl chlorides with heteroaryl boronic esters under mild conditions.
-
-
Base Selection:
-
The base is critical for activating the boronic acid in the transmetalation step.[7] For challenging couplings, stronger bases are often required.
-
Screen different bases. If you are using a mild base like Na₂CO₃, consider switching to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[7] The choice of base can significantly influence reaction rate and yield.[7]
-
-
Solvent and Temperature:
-
Ensure your solvent is appropriate for the chosen base and can facilitate the reaction at the required temperature. Aprotic polar solvents like dioxane, THF, or DME are common.[8][9]
-
Increase the reaction temperature. Higher temperatures can help overcome the activation barrier for oxidative addition.[9] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions and improve yields.[10]
-
Data Summary: Ligand & Base Impact on Suzuki Coupling
| Catalyst/Ligand System | Base | Typical Solvent | Temperature (°C) | Target Substrate | Expected Outcome |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | Bromo/Iodopyrimidines | Moderate to good yields |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 | Chloropyrimidines | Improved yields for challenging substrates |
| (PPh₂Me)₂NiCl₂ / n-BuMgCl | K₃PO₄ | 2-MeTHF | 60-80 | Chloro/Bromopyrimidines | High reactivity, good for sensitive groups |
This data is illustrative and optimal conditions are substrate-dependent.
FAQ 2: I'm attempting a Buchwald-Hartwig amination on a 2-aminopyrimidine, but I'm only recovering starting material or seeing decomposition. What's going wrong?
Answer: This issue often points towards catalyst inhibition or side reactions involving the amine coupling partner. The 2-aminopyrimidine substrate itself can act as a bidentate ligand, poisoning the palladium catalyst.
Causality & Explanation: The Buchwald-Hartwig amination involves the coordination of an amine to a palladium complex, followed by deprotonation and reductive elimination.[11] When your substrate is an aminopyrimidine, the exocyclic amino group and one of the ring nitrogens can chelate to the palladium center. This can form a very stable complex, effectively taking the catalyst out of the desired catalytic cycle.[12] Additionally, ammonia and primary amines can be challenging coupling partners due to their strong binding to palladium.[11]
Troubleshooting Protocol:
-
Ligand Choice is Critical:
-
Use bulky, electron-rich biarylphosphine ligands like Xantphos. These ligands create a sterically hindered environment around the palladium center, which can disfavor the problematic bidentate coordination of the aminopyrimidine substrate.[13]
-
-
Protecting Groups:
-
If catalyst poisoning is suspected, consider temporarily protecting the exocyclic amino group of the pyrimidine. A Boc group can be installed and later removed, although one must be mindful that some palladium coupling conditions can lead to Boc deprotection.[14]
-
-
Ammonia Equivalents:
-
Reaction Conditions:
-
Ensure strictly anhydrous and anaerobic conditions. Oxygen can deactivate the Pd(0) catalyst.
-
Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[13]
-
Section 2: C-H Functionalization Reactions (Minisci, Photoredox)
Direct C-H functionalization is an atom-economical approach to modifying pyrimidines, but regioselectivity and reactivity can be major hurdles.[4][15]
FAQ 3: My Minisci reaction on a substituted pyrimidine is giving a mixture of regioisomers with low yield of the desired product. How can I improve selectivity?
Answer: The Minisci reaction is a radical substitution that proceeds on the protonated heterocycle.[16] The regioselectivity is governed by the stability of the resulting radical intermediate, but this can be influenced by both steric and electronic factors, often leading to mixtures.[16][17]
Causality & Explanation: The reaction involves the addition of a nucleophilic radical to an electron-deficient, protonated pyrimidine ring.[16] Typically, addition occurs at the C2, C4, and C6 positions, which are the most electron-deficient. The presence of substituents can direct the radical addition, but often not with perfect control, leading to isomeric mixtures.[16][17]
Troubleshooting Protocol:
-
Acid is Key: Ensure you are using a strong acid in sufficient quantity to fully protonate the pyrimidine ring. This is a prerequisite for the reaction.[16] Sulfuric acid is commonly used.
-
Radical Source: The choice of radical precursor can influence selectivity.
-
Solvent and Temperature:
-
While classic Minisci reactions are often run at elevated temperatures, modern photoredox-mediated versions can proceed at ambient temperature, which may reduce side reactions and improve selectivity.[19]
-
-
Substrate Modification:
-
If possible, consider if a different substitution pattern on your starting pyrimidine could electronically or sterically favor addition at the desired position.
-
FAQ 4: I'm trying a photoredox-catalyzed C-H functionalization, but the reaction is not proceeding. What are the common pitfalls?
Answer: Photoredox catalysis relies on a finely tuned cycle of single-electron transfer (SET) events. Failure can stem from a mismatch in redox potentials, improper light source, or quenching of the excited photocatalyst.
Causality & Explanation: In a typical photoredox cycle, a photocatalyst is excited by light, becoming a potent oxidant or reductant.[20][21] It then engages with the substrate or a radical precursor to initiate the desired transformation. If the redox potential of the excited catalyst is insufficient to oxidize or reduce the reaction components, the cycle will not turn over.
Troubleshooting Protocol:
-
Check Redox Potentials:
-
Ensure your chosen photocatalyst has an appropriate excited-state redox potential for your transformation. For example, to generate a radical from a precursor via oxidation, the excited state oxidation potential of your catalyst must be sufficiently high.
-
-
Light Source:
-
Verify that your light source (e.g., blue LED) emits at a wavelength that effectively excites your photocatalyst. Check the absorption spectrum of your catalyst.
-
Ensure the light is penetrating the reaction mixture. Highly colored or turbid solutions can be problematic. Consider using a more dilute solution or a reactor designed for photochemical reactions.
-
-
Degassing:
-
Oxygen is an efficient quencher of excited states and can kill the photocatalytic cycle. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
-
Catalyst Choice:
-
Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like Eosin Y.[2] If one is not working, consider screening others with different photophysical properties.
-
Section 3: Lithiation and Borylation Reactions
Directed ortho-metalation and borylation are powerful strategies for regioselective functionalization, but they are sensitive to reaction conditions and substrate functionality.
FAQ 5: My attempt at directed lithiation of a pyrimidine followed by quenching with an electrophile resulted in a complex mixture and low yield. Why?
Answer: Pyrimidines are susceptible to nucleophilic addition by strong organometallic reagents like n-BuLi. This can lead to dearomatization and the formation of stable covalent adducts (Meisenheimer complexes), competing with the desired C-H deprotonation.
Causality & Explanation: The electron-deficient nature of the pyrimidine ring makes it a target for nucleophilic attack. While a directing group can guide a strong base like LDA or a lithium amide to deprotonate a specific C-H bond, highly nucleophilic alkyllithium reagents can add directly to the ring, particularly at the C4 or C6 positions.
Troubleshooting Protocol:
-
Base Selection:
-
Avoid highly nucleophilic alkyllithiums (n-BuLi, s-BuLi) if possible.
-
Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are much more likely to act as proton abstractors rather than nucleophiles.
-
-
Temperature Control:
-
Perform the lithiation at very low temperatures (typically -78 °C). This helps to control the reactivity and disfavor nucleophilic addition pathways.
-
-
Solvent:
-
Anhydrous THF is the standard solvent. The presence of coordinating additives like TMEDA can sometimes accelerate deprotonation but must be used judiciously.
-
-
Inverse Addition:
-
Consider adding the pyrimidine substrate slowly to a solution of the base at low temperature. This maintains a low concentration of the substrate and can minimize side reactions.
-
FAQ 6: I am having trouble with a Miyaura borylation of a bromopyrimidine; I see significant amounts of dehalogenation product. How can I suppress this side reaction?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed reactions, including Miyaura borylations.[14] It can arise from β-hydride elimination if a hydride source is present or from protodeborylation of the product followed by coupling.
Causality & Explanation: In the Miyaura borylation, an aryl halide is coupled with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[22] The desired product is an aryl boronic ester. The dehalogenated product (pyrimidine-H) can form if the palladium intermediate reacts with a hydride source or if the newly formed pyrimidine-B(pin) undergoes protodeboronation and is then used in a subsequent coupling.
Troubleshooting Protocol:
-
Base Choice:
-
Solvent Purity:
-
Ensure your solvent is scrupulously dry. Water can be a proton source leading to protodeboronation of the product.
-
-
Catalyst System:
-
Use a catalyst system known to be efficient for borylation. Pd(dppf)Cl₂ is a robust and commonly used catalyst that often gives good results.[14]
-
-
Reaction Time and Temperature:
-
Monitor the reaction by TLC or LCMS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to product degradation and side reactions. Running the reaction at the lowest effective temperature can also help minimize side reactions.[14]
-
References
- Benchchem. Troubleshooting low yield in pyridine functionalization.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5033. Available from: [Link]
-
Mondal, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(30), 10256-10263. Available from: [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12266-12273. Available from: [Link]
-
ResearchGate. C-H Functionalization of Pyridines. Available from: [Link]
-
Williamson, C. W., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Communications, 12(1), 1-9. Available from: [Link]
-
CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available from: [Link]
-
Shaikh, R. S., et al. (2023). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 13(48), 33621-33646. Available from: [Link]
-
MDPI. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available from: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Dalpozzo, R. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 19(17), 1642-1666. Available from: [Link]
-
ResearchGate. Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Available from: [Link]
-
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Wang, D., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23335-23341. Available from: [Link]
-
Stanetty, C., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6337-6348. Available from: [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167. Available from: [Link]
-
Royal Society of Chemistry. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Available from: [Link]
-
ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
-
El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(3), 1287-1302. Available from: [Link]
-
PubMed. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant. Available from: [Link]
-
American Chemical Society. Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Available from: [Link]
-
ResearchGate. Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Available from: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Journal of the American Chemical Society. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]
-
GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Available from: [Link]
-
Wikipedia. Minisci reaction. Available from: [Link]
-
RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]
-
ACS Publications. Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions. Available from: [Link]
-
Organic & Biomolecular Chemistry. Direct C–H functionalisation of azoles via Minisci reactions. Available from: [Link]
-
Chemical Reviews. Photoredox-Catalyzed C–H Functionalization Reactions. Available from: [Link]
-
PMC. Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. Available from: [Link]
-
Nicewicz Laboratory. Organic Photoredox Catalysis. Available from: [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. benchchem.com [benchchem.com]
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- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GitHub · Where software is built [github.com]
- 15. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minisci reaction - Wikipedia [en.wikipedia.org]
- 17. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 22. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Chloropyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving chloropyrimidines. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Challenge of Chloropyrimidines
Chloropyrimidines are valuable building blocks in medicinal chemistry and materials science. However, their cross-coupling can be challenging due to the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2] Successful cross-coupling, therefore, hinges on the judicious selection of the catalyst system and reaction conditions.
Troubleshooting Guide & FAQs
This section is organized by common issues encountered during cross-coupling reactions with chloropyrimidines.
Issue 1: Low or No Conversion of the Starting Material
This is one of the most frequent challenges. The root cause often lies in suboptimal catalyst activity or inappropriate reaction conditions.
Q1: My Suzuki-Miyaura reaction with a chloropyrimidine is not proceeding. What are the most critical factors to check?
A: For Suzuki-Miyaura couplings with chloropyrimidines, several factors are paramount:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] Consider using more robust systems known for their efficacy with aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often excellent choices.[1] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, particularly PEPPSI™-IPent, are also highly effective for challenging cross-coupling reactions.[4]
-
Base Selection: The strength and solubility of the base significantly impact the transmetalation step. For chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1][5]
-
Solvent System: Aprotic solvents like 1,4-dioxane, DMF, and THF, often with water as a co-solvent, are commonly used.[5] The solvent influences both catalyst activity and the solubility of your reagents.[5]
-
Reaction Temperature: A sufficiently high temperature is necessary to promote the oxidative addition at the C-Cl bond. A temperature screen, typically between 80 °C and 120 °C, is advisable.[1] Microwave irradiation can sometimes offer improved yields through rapid and efficient heating.[1]
Q2: I'm attempting a Buchwald-Hartwig amination of a chloropyrimidine, but the reaction is sluggish. What catalyst system should I use?
A: The Buchwald-Hartwig amination of chloropyrimidines often requires specific catalyst systems to overcome the challenges of C-Cl bond activation and potential catalyst inhibition by the amine or pyrimidine nitrogen.
-
Catalyst Precursor: Common palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are used to generate the active Pd(0) catalyst in situ.[6]
-
Ligand Choice: The key to success is the ligand. Bulky, electron-rich biarylphosphine ligands are highly effective.[1] Ligands like XPhos and SPhos have demonstrated broad utility in C-N bond formation.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine.[1] Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) form are sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[5][6]
Q3: My Sonogashira coupling with a chloropyrimidine is failing. What are the likely causes?
A: Sonogashira couplings involve a dual catalytic system, and failure can stem from issues with either the palladium or copper catalyst.
-
Palladium Catalyst and Ligand: As with other cross-couplings of chloropyrimidines, a robust palladium catalyst is needed. While Pd(PPh₃)₄ is a classic choice, more electron-rich and bulky phosphine ligands can improve performance.[6][7]
-
Copper Co-catalyst: A copper(I) source, typically CuI, is essential for the copper cycle of the Sonogashira reaction.[6] Ensure your CuI is of high quality.
-
Base and Solvent: An amine base, such as Et₃N or i-Pr₂NH, is typically used and can often serve as the solvent as well.[6] A co-solvent like THF or DMF may be necessary.[6]
-
Inert Atmosphere: Protecting the reaction from oxygen is crucial to prevent side reactions like the homocoupling of the alkyne.[6]
Below is a decision-making workflow for troubleshooting low conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Significant Side Products
Side reactions can compete with your desired transformation, reducing your yield and complicating purification.
Q4: In my Suzuki reaction, I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[5]
-
Thorough Degassing: The most critical step is to rigorously exclude oxygen from your reaction.[5] Use a robust inert gas manifold and ensure all solvents and reagents are thoroughly degassed.
-
Catalyst Quality: The age and storage conditions of your palladium catalyst can affect its activity and potentially lead to side reactions.[5]
-
Purity of Boronic Acid: Impurities in the boronic acid can also contribute to side reactions.[5]
Q5: I'm seeing protodeboronation of my boronic acid. What causes this and how can I prevent it?
A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.
-
Base Choice: The choice of base can influence the rate of protodeboronation. While a strong base is needed for the Suzuki coupling, an excessively harsh base or prolonged reaction times at high temperatures can exacerbate this side reaction.
-
Water Content: The amount of water in the reaction can also play a role. While some water is often beneficial, excessive amounts can promote protodeboronation.
Q6: I am working with a di-chloropyrimidine and getting a mixture of regioisomers. How can I control the selectivity?
A: Regioselectivity in the cross-coupling of di-substituted pyrimidines is a significant challenge. For 2,4-dichloropyrimidines, reaction at the C4 position is generally favored.[8][9] However, recent studies have shown that catalyst control can invert this selectivity.
-
Ligand-Controlled Selectivity: Bulky N-heterocyclic carbene (NHC) ligands on palladium have been shown to uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[8][10] This highlights the profound impact the ligand can have on the reaction outcome.
-
Reaction Conditions: The regioselectivity can be highly sensitive to the specific precatalyst, solvent, and temperature. Careful optimization is required to favor one regioisomer over the other.
Issue 3: Catalyst Deactivation
Catalyst deactivation can lead to incomplete reactions and is a common problem when working with heteroaromatic substrates.
Q7: I suspect my palladium catalyst is deactivating during the reaction. What are the common causes for chloropyrimidine substrates?
A: Catalyst deactivation can be a significant issue.
-
Coordination to Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2]
-
Impure Reagents or Solvents: Impurities can poison the catalyst.[1] Ensure high-purity reagents and solvents are used.
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition.[1] It may be beneficial to use a more robust catalyst system or a lower temperature with a longer reaction time.[1]
Caption: Generalized catalytic cycle for cross-coupling.
Data Summary: Recommended Catalyst Systems
The table below summarizes common catalyst systems for different cross-coupling reactions with chloropyrimidines.
| Reaction Type | Palladium Precursor | Recommended Ligands | Common Bases | Typical Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, KF | 1,4-Dioxane, THF, DMF (often with H₂O) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, other bulky biarylphosphines | NaOt-Bu, LHMDS | Toluene, 1,4-Dioxane, THF |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (or more electron-rich phosphines) | Et₃N, i-Pr₂NH | THF, DMF, Acetonitrile |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Preparation: In a flame-dried Schlenk flask, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).[6]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PEPPSI™-IPent for Demanding Cross-Coupling Reactions - Sigma-Aldrich.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. Available at: [Link]
-
PEPPSI - Wikipedia. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI. Available at: [Link]
-
Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03092B - The Royal Society of Chemistry. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Two Flavors of PEPPSI-IPr: Activation and Diffusion Control in a Single NHC-Ligated Pd Catalyst? | Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Guide: Stability & Handling of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine Primary Reactivity: Electrophilic Aromatic Substitution (SNAr) Critical Instability Factors: Hydrolysis (Moisture sensitivity), Thermal degradation, Trans-etherification.[1]
This molecule acts as a highly reactive electrophile due to the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the trifluoromethyl (CF3) group.[1] While this makes it an excellent scaffold for synthesizing bioactive compounds, it also renders the C4-Cl bond highly susceptible to degradation (hydrolysis) if not handled under strict protocols.[1]
Reactivity Profile (The "Why")
-
C4-Position (Chlorine): The most reactive site.[1] The negative inductive effect (-I) of the adjacent Nitrogen and the para-CF3 group makes this carbon highly electron-deficient.[1] It is the primary site for nucleophilic attack (SNAr).[1]
-
C2-Position (Methoxy): Generally stable but can undergo nucleophilic displacement or hydrolysis under forcing conditions (high heat, strong acid).[1]
-
C6-Position (Trifluoromethyl): Activates the ring.[1] Generally chemically robust, but can degrade to a carboxylic acid under extreme basic conditions (haloform-type reaction).[1]
Pre-Reaction: Storage & Handling
Preventing decomposition begins before the reaction starts.[1] This compound is moisture-sensitive.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Retards spontaneous hydrolysis and thermal degradation.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents atmospheric moisture from initiating hydrolysis of the C-Cl bond.[1] |
| Container | Amber Glass / Tightly Sealed | Protects from light (minor factor) and ensures moisture barrier.[1] |
| Solvent Compatibility | Anhydrous Only | Use THF, DCM, MeCN, or DMF. Avoid protic solvents (MeOH, EtOH) during storage to prevent trans-etherification.[1] |
FAQ: Handling
Q: Can I store a stock solution of the reagent? A: Not recommended. If necessary, store in anhydrous THF or DCM over activated 4Å molecular sieves at -20°C. Use within 24 hours. The C-Cl bond is labile in solution.[1]
Q: The compound has turned yellow/orange. Is it still good? A: Color change often indicates partial hydrolysis (formation of HCl and the pyrimidinone).[1] Check purity via LC-MS. If significant hydrolysis (>5%) is observed, purification is required, as the HCl byproduct can catalyze further decomposition.
Reaction Optimization: Troubleshooting & Protocols
Issue 1: Hydrolysis (Formation of Pyrimidinone)
Symptom: Appearance of a polar impurity (M-Cl + OH mass shift) and loss of starting material.[1] Cause: Presence of water in solvent or reagents; use of hydroxide bases.[1]
Prevention Protocol:
-
Solvents: Use commercially available "Anhydrous" grade solvents or dry over activated molecular sieves (3Å or 4Å) for 24 hours.[1]
-
Bases: Avoid Hydroxides (NaOH, KOH). These are strong nucleophiles that will directly attack the C4-Cl.[1]
-
Recommended: Non-nucleophilic organic bases (DIPEA, Et3N) or inorganic carbonates (K2CO3, Cs2CO3).
-
-
Atmosphere: Maintain a positive pressure of Nitrogen throughout the reaction.[1]
Issue 2: Trans-etherification (Exchange of OMe)
Symptom: Product mass corresponds to -OMe replaced by -OEt or -OiPr. Cause: Using alcoholic solvents (Ethanol, Isopropanol) with basic catalysts.[1] Alkoxides are generated in situ and displace the C2-Methoxy group.[1]
Prevention Protocol:
-
Strictly avoid alcoholic solvents unless the intention is to swap the alkoxy group.[1]
-
Run reactions in aprotic solvents: THF (Tetrahydrofuran), DCM (Dichloromethane), DMF (Dimethylformamide), or MeCN (Acetonitrile).
Issue 3: Regioselectivity & Over-Reaction
Symptom: Formation of bis-substituted byproducts (nucleophile attacks both Cl and OMe sites).[1] Cause: Excess heat or excess nucleophile.[1]
Prevention Protocol:
Visualizing Decomposition Pathways
The following diagram illustrates the competition between the desired SNAr pathway and the common decomposition routes.
Caption: Pathway map showing the competition between desired substitution and moisture/solvent-induced decomposition.
Standard Operating Procedure (SOP)
Application: Nucleophilic Aromatic Substitution (SNAr) with an Amine.
-
Preparation:
-
Dry all glassware in an oven (>120°C) for at least 2 hours. Cool under N₂ flow.
-
Purge reaction vessel with N₂ for 5 minutes.[1]
-
-
Dissolution:
-
Dissolve 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in Anhydrous THF (0.1 M concentration).
-
Cool solution to 0°C using an ice/water bath.[1]
-
-
Addition:
-
Reaction:
-
Stir at 0°C for 30 minutes. Monitor by TLC/LC-MS.
-
Only warm to Room Temperature (RT) if conversion is incomplete after 1 hour.
-
-
Workup (Quenching):
Troubleshooting Decision Tree
Caption: Logical flow for diagnosing common reaction impurities.
References
-
PubChem. (2025).[1] 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for Pyrimidine reactivity and SNAr mechanisms).
-
ResearchGate. (2019).[1] Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.[Link]
Technical Support Center: Byproduct Identification in Reactions of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. In this resource, we will delve into the common byproducts encountered during its various chemical transformations, providing troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities in your reactions.
Understanding the Reactivity of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine ring, making it a valuable precursor in medicinal chemistry and materials science. Its reactivity is governed by the interplay of its three key substituents:
-
4-Chloro Group: The primary site for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functionalities.
-
2-Methoxy Group: An electron-donating group that can influence the regioselectivity of reactions and can itself be a site for nucleophilic substitution under certain conditions.
-
6-Trifluoromethyl Group: A strongly electron-withdrawing group that significantly activates the pyrimidine ring towards nucleophilic attack, particularly at the 4-position.[1][2]
This unique combination of functional groups, while offering great synthetic potential, also opens avenues for the formation of various byproducts. This guide will address the most common challenges you may face.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most common reaction performed with this substrate. Here, we address byproducts arising from these reactions.
Question 1: I am seeing a second product in my SNAr reaction, besides the expected 4-substituted product. What could it be?
Answer:
It is highly probable that you are observing the formation of a byproduct from the displacement of the 2-methoxy group. While the 4-chloro position is significantly more activated for SNAr due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, strong nucleophiles or elevated temperatures can lead to a secondary substitution at the 2-position.
Plausible Byproducts:
-
2-Substituted Isomer: The nucleophile displaces the methoxy group instead of the chloro group.
-
Di-substituted Product: If an excess of the nucleophile is used, both the chloro and methoxy groups may be displaced.
Causality and Mechanism:
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The trifluoromethyl group at C6 strongly withdraws electron density, making C4 the most electrophilic position. However, the C2 position is also activated by the ring nitrogens. A strong nucleophile can attack this position, leading to the displacement of the methoxy group.
dot
Caption: Competing SNAr pathways.
Troubleshooting and Mitigation:
| Strategy | Rationale |
| Lower Reaction Temperature | SNAr at the less activated C2 position often has a higher activation energy. Lowering the temperature can favor the desired C4 substitution. |
| Use a Weaker Base | Strong bases can deprotonate weaker nucleophiles, increasing their nucleophilicity and promoting undesired side reactions. |
| Control Stoichiometry | Use of a slight excess (1.0-1.2 equivalents) of the nucleophile can minimize the formation of di-substituted byproducts. |
| Solvent Choice | Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr. However, for some nucleophiles, less polar solvents like THF or dioxane might offer better selectivity. |
Identification Protocol:
-
HPLC-UV: Develop a gradient method to separate the starting material, desired product, and potential byproducts. The different polarity of the products should allow for good separation.
-
LC-MS: Obtain the mass of the byproduct. The mass will confirm if it is an isomer (same mass as the product) or a di-substituted product (higher mass).
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools. The chemical shift of the remaining proton on the pyrimidine ring and the trifluoromethyl group will be different for the 2- and 4-substituted isomers.
Troubleshooting Guide: Hydrolysis and Demethylation
The presence of water or acidic/basic conditions can lead to hydrolysis and demethylation byproducts.
Question 2: My reaction is clean by TLC, but after workup and purification, I see a more polar spot. What could this be?
Answer:
This is a classic sign of hydrolysis, where the 4-chloro group is replaced by a hydroxyl group, forming 4-hydroxy-2-methoxy-6-(trifluoromethyl)pyrimidine. This can happen during aqueous workup, especially if the conditions are acidic or basic, or during chromatography on silica gel.[3]
Plausible Byproducts:
-
4-Hydroxy-2-methoxy-6-(trifluoromethyl)pyrimidine: From hydrolysis of the C-Cl bond.
-
2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine: From further hydrolysis of the methoxy group, especially under harsh acidic conditions.[4]
Causality and Mechanism:
The electron-deficient pyrimidine ring is susceptible to attack by water, which acts as a nucleophile. This process can be catalyzed by both acid and base. The resulting hydroxypyrimidine exists in equilibrium with its tautomeric pyrimidone form.
dot
Caption: Stepwise hydrolysis of the substrate.
Question 3: I am running my reaction under acidic conditions and I am observing a byproduct. What is the likely cause?
Answer:
Under acidic conditions, you may be observing demethylation of the 2-methoxy group to a 2-hydroxy group. This is a common side reaction for aryl methyl ethers in the presence of strong acids.[5]
Plausible Byproduct:
-
4-Chloro-2-hydroxy-6-(trifluoromethyl)pyrimidine: From the cleavage of the methyl-oxygen bond.
Causality and Mechanism:
The oxygen of the methoxy group can be protonated by a strong acid, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., bromide from HBr) in an SN2 fashion.
Troubleshooting and Mitigation for Hydrolysis and Demethylation:
| Strategy | Rationale |
| Anhydrous Conditions | Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. |
| Neutral Workup | If possible, perform a neutral aqueous workup. If an acid or base wash is necessary, keep the contact time short and the temperature low. |
| Avoid Strong Acids | If acidic conditions are required, consider using a milder Lewis acid instead of a strong Brønsted acid to avoid demethylation. |
| Alternative Purification | If silica gel chromatography is causing hydrolysis, consider alternative purification methods such as reverse-phase chromatography or crystallization. |
Identification Protocol:
-
LC-MS: The mass of the hydrolysis and demethylation byproducts will be different from the starting material and the desired product.
-
NMR Spectroscopy: The disappearance of the methoxy signal (~4.0 ppm in 1H NMR) and the appearance of a broad OH or NH proton signal are indicative of hydrolysis or demethylation. The carbon spectrum will also show characteristic shifts.
-
IR Spectroscopy: The presence of a broad O-H or N-H stretching band (around 3200-3500 cm-1) and a C=O stretching band (around 1650-1700 cm-1) for the pyrimidone tautomer can confirm hydrolysis.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
These are powerful methods for C-C and C-N bond formation, respectively. However, they are prone to specific side reactions.
Question 4: My Suzuki or Buchwald-Hartwig coupling reaction is giving me a complex mixture of products, including some that do not contain the coupling partner. What is happening?
Answer:
In palladium-catalyzed cross-coupling reactions, several side reactions can occur, leading to a complex product mixture. The most common culprits are protodehalogenation and homocoupling.
Plausible Byproducts:
-
2-Methoxy-6-(trifluoromethyl)pyrimidine: From protodehalogenation (replacement of Cl with H).[6]
-
Homocoupling Product: Dimerization of your boronic acid/ester (in Suzuki coupling) or amine (in Buchwald-Hartwig amination).
-
Deactivated Catalyst (Palladium Black): A sign of catalyst decomposition, which can halt the reaction.
Causality and Mechanism:
-
Protodehalogenation: Can occur if there is a source of hydride in the reaction (e.g., from certain bases or solvents) or if the catalytic cycle is interrupted after oxidative addition.
-
Homocoupling: Often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid or amine.
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by air or can aggregate to form inactive palladium black, especially at high temperatures.[6]
dot
Caption: Common side reactions in cross-coupling.
Troubleshooting and Mitigation:
| Strategy | Rationale |
| Thorough Degassing | Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles to remove oxygen. |
| Use High-Purity Reagents | Ensure solvents are anhydrous and bases are of high purity to avoid unwanted side reactions. |
| Choice of Ligand | For challenging couplings, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and suppress side reactions. |
| Pre-catalyst Selection | Using a well-defined palladium pre-catalyst can lead to more reproducible results and lower catalyst loadings compared to using a simple palladium source like Pd(OAc)2. |
| Temperature Control | While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Monitor the reaction and use the lowest effective temperature. |
Identification Protocol:
-
GC-MS: An excellent technique for identifying volatile byproducts like the protodehalogenated species and homocoupled products.
-
LC-MS: Can identify all components of the reaction mixture and provide their molecular weights.
-
NMR Spectroscopy: Can be used to identify and quantify the various products in the crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethyl group stable under my reaction conditions?
A1: Generally, the trifluoromethyl group is very stable and unreactive under most common reaction conditions, including SNAr, cross-coupling, and mild acidic or basic conditions. However, under very harsh conditions (e.g., strong reducing agents or very high temperatures), it may be susceptible to degradation, though this is rare.
Q2: How can I effectively separate the desired product from the byproducts?
A2: Column chromatography on silica gel is the most common method. The polarity differences between the starting material, product, and byproducts are usually sufficient for good separation. For challenging separations, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Crystallization can also be a powerful purification technique if your product is a solid.
Q3: Can I use 19F NMR to monitor my reaction and identify byproducts?
A3: Absolutely. 19F NMR is an excellent tool for this system. The trifluoromethyl group will have a distinct chemical shift in the starting material, the desired product, and any byproducts where the electronic environment of the pyrimidine ring has changed. This can provide a clean and quantitative way to monitor reaction progress and detect the formation of impurities.
Q4: I suspect I have a mixture of isomers. How can I confirm their structures?
A4: For isomeric byproducts, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These experiments can establish through-space or through-bond correlations between protons and other nuclei (like the trifluoromethyl group), allowing for unambiguous assignment of the structure.
References
-
PubChem. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Google Patents. US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
- HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). International Journal of Pharmaceutical Sciences and Research, 10(7), 3363-3370.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
PubMed. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. [Link]
-
Ovid. (n.d.). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
-
PubMed Central (PMC). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (n.d.). Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
-
PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Figshare. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents.
-
ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. [Link]
- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
PubMed Central (PMC). (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemical Science. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
-
Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Google Patents. CN100999445A - Demethyl method of aryl methyl ether.
-
PubMed Central (PMC). (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. [Link]
-
Chem 115 Myers. (n.d.). The Suzuki Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Demethylation. [Link]
-
PubMed. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
WIPO Patentscope. (n.d.). WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE. [Link]
-
University of St Andrews Research Portal. (2015). Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. [Link]
- DETERMINATION OF CHLORPYRIFOS PESTICIDE BY EFFERVESCENCE LIQUID PHASE MICROEXTRACTION HPLC UV-VIS. (2017). Journal of Chemical Technology and Metallurgy, 52(6), 1056-1061.
-
PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
Sources
Solvent effects on the reactivity of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Technical Support Center: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Ticket Subject: Optimization of Solvent Systems for Nucleophilic Substitution (
Executive Summary
You are working with 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , a highly activated electrophile designed for synthesizing kinase inhibitors and agrochemical scaffolds. The reactivity of this molecule is dominated by the 4-chloro leaving group, which is strongly activated by the electron-withdrawing 6-trifluoromethyl (
This guide addresses the critical impact of solvent selection on reaction rate, regioselectivity, and impurity profiles.
Module 1: Solvent Selection Logic
Q: Which solvent system should I prioritize for amine displacement of the 4-Cl group?
A: Solvent choice dictates the reaction kinetics and the "nakedness" of your nucleophile. Use the decision matrix below to select the optimal medium based on your nucleophile type.
Solvent Decision Matrix
Caption: Decision matrix for solvent selection based on nucleophile strength and reaction risks.
Module 2: Troubleshooting Reactions
Ticket #402: "My reaction yield is low, and I see a new spot on TLC that doesn't match the product."
Diagnosis:
The 6-
Technical Analysis:
-
Mechanism:
proceeds via a Meisenheimer complex. Polar aprotic solvents (DMF, DMSO) stabilize this intermediate but also increase the nucleophilicity of trace water [1]. -
The "Wet Solvent" Trap: In DMF or DMSO, even 0.1% water content can compete with your nucleophile, especially if the nucleophile is sterically hindered or weak (e.g., anilines).
Resolution Protocol:
-
Switch Solvent: If using DMF/DMSO, ensure it is anhydrous (Keep over 4Å molecular sieves).
-
Alternative System: Switch to THF or Dioxane . These solvents dissolve the pyrimidine well but are less hygroscopic than DMF.
-
Base Selection: Use a non-hygroscopic base like DIPEA (Hünig's base) or Cs₂CO₃ instead of KOH/NaOH to minimize hydroxide concentration.
Module 3: Critical Side Reactions (Trans-etherification)
Ticket #405: "I used Sodium Ethoxide in Ethanol to introduce an ethoxy group, but I got a mixture of products."
Diagnosis: You likely encountered Trans-etherification at the C2 position or competitive substitution at C4.
The Chemistry: The 2-methoxy group is generally stable, but under basic conditions in alcoholic solvents, alkoxide exchange can occur.
-
Scenario A: Reaction with NaOEt in EtOH.
-
Path 1 (Desired): Displacement of 4-Cl by EtO⁻.
-
Path 2 (Undesired): Displacement of 2-OMe by EtO⁻ (Trans-etherification).
-
-
Scenario B: Reaction with an Amine in MeOH.
-
Generally safe. Methanol is a poor nucleophile compared to aliphatic amines.
-
Prevention Strategy:
-
Rule of Thumb: Match the alkoxide to the solvent (e.g., NaOMe in MeOH).
-
For Different Alkoxides: If you need to introduce an -OEt group at C4 while keeping C2-OMe, do not use ethanol as the solvent . Use an inert solvent like THF or Toluene with the specific alkoxide salt (NaOEt) and a phase transfer catalyst (e.g., 18-Crown-6) if necessary [2].
Module 4: Competitive Pathways Diagram
Understanding the competition between your desired nucleophile and side reactions is vital for process control.
Caption: Competitive reaction pathways for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
Standard Operating Procedure (SOP): Amine Displacement
Objective: Synthesis of 4-amino-2-methoxy-6-(trifluoromethyl)pyrimidine derivatives.
Reagents:
-
Substrate: 1.0 equiv.
-
Amine: 1.1 equiv.
-
Base: DIPEA (1.5 equiv) or
(2.0 equiv). -
Solvent: THF (Preferred) or Acetonitrile (
).
Protocol:
-
Preparation: Dissolve 1.0 equiv of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine in anhydrous THF (concentration 0.2 M).
-
Note: THF is preferred over DMF to simplify workup and reduce hydrolysis risk.
-
-
Addition: Add 1.5 equiv of DIPEA.
-
Nucleophile: Add 1.1 equiv of the amine dropwise at
.-
Why? The
group makes the reaction exothermic. Controlling the initial rate prevents bis-addition or degradation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Time: Activated amines react in <1 hour. Anilines may require heating to
.
-
-
Workup: Dilute with EtOAc, wash with water x2, then Brine. Dry over
.
Quantitative Data: Solvent Efficiency Table
| Solvent | Dielectric Constant ( | Relative Rate ( | Hydrolysis Risk | Recommended For |
| DMSO | 46.7 | Very High | High | Unreactive Nucleophiles (Anilines) |
| DMF | 36.7 | High | Moderate | Standard Library Synthesis |
| Acetonitrile | 37.5 | Moderate | Low | Cleanest Profile (Easy Workup) |
| THF | 7.5 | Low-Moderate | Very Low | Scale-up / Sensitive Groups |
| Ethanol | 24.5 | Low | Low | Avoiding if T > 50°C (Exchange risk) |
References
-
Solvent Effects in
Reactions:- Review of solvent polarity influence on transition state stabiliz
-
Source:
-
Regioselectivity & Side Reactions
- Analysis of competitive hydrolysis and alkoxide exchange in activ
-
Source:
-
Hydrolysis of Trifluoromethyl Pyrimidines
- Mechanistic insight into the lability of C-Cl bonds activ
-
Source:
Managing moisture sensitivity in reactions with 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Subject: Managing Moisture Sensitivity & Reactivity Optimization CAS: 5993-98-6 Document ID: TS-PYR-CF3-001[1]
Core Scientific Context: Why is this Molecule so Sensitive?
The "Super-Electrophile" Effect Users often underestimate the reactivity of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine .[1] It is not merely a standard aryl chloride; it is a highly activated electrophile.[1]
-
The CF3 Inductive Effect: The trifluoromethyl group at the C6 position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the pyrimidine ring, significantly increasing the partial positive charge (
) at the C4 position. -
The Leaving Group: The chloride at C4 is already a good leaving group.[1] Combined with the ring nitrogens and the CF3 group, the C4-Cl bond becomes hyper-labile.
-
The Moisture Trap: Water acts as a competitive nucleophile.[1] Because the ring is so electron-deficient, even trace atmospheric moisture can attack the C4 position, displacing the chloride to form the thermodynamically stable (and useless) pyrimidinone hydrolysis product. This reaction releases HCl, which can further degrade acid-sensitive functional groups in your reaction mixture.[1]
Storage & Handling (The First Line of Defense)
Q: I just received the bottle. How should I store it?
A: Immediate action is required to prevent degradation.[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: The container must be kept tightly sealed.[1] For long-term storage (>1 month), we recommend storing the bottle inside a secondary desiccator or transferring the material to a vial under Argon/Nitrogen.
-
Warning Sign: If the white crystalline solid has turned into a sticky paste or has a sharp, acrid smell (HCl gas), hydrolysis has already occurred.
Q: Can I weigh this on the open bench?
A: For quick weighing (<2 minutes), yes, provided the relative humidity is low (<40%). However, for precise stoichiometry or large-scale scale-ups:
-
Allow the bottle to warm to room temperature before opening (prevents condensation).[1]
-
Flush the headspace with Nitrogen/Argon before re-sealing.[1]
-
Best Practice: Weigh directly into the reaction vessel that has been pre-dried.
Reaction Optimization: Solvents & Scavengers
Q: Which solvent system maximizes yield?
A: While aqueous SNAr reactions are possible for less activated pyrimidines, anhydrous organic solvents are critical for this CF3-substituted variant to prevent hydrolysis.[1]
| Solvent | Suitability | Notes |
| THF (Anhydrous) | Excellent | Good solubility; easy to remove.[1] Must be free of peroxides/water.[1] |
| DCM | Good | Good for low-temperature additions (0°C).[1] |
| DMF/DMSO | Use with Caution | Highly polar, accelerates SNAr, but highly hygroscopic .[1] Must be dried over molecular sieves (3Å or 4Å) before use.[1] Wet DMF is the #1 cause of hydrolysis failure.[1] |
| Alcohols (MeOH/EtOH) | Avoid | Nucleophilic solvents can compete, forming the methyl/ethyl ether byproduct via solvolysis.[1] |
Q: What base should I use?
A: Avoid hygroscopic inorganic bases (like KOH or NaOH) unless using a biphasic system with a phase transfer catalyst.[1]
-
Recommendation: Use DIPEA (Hünig's Base) or Triethylamine (TEA) .[1] These organic bases are soluble in THF/DCM and effectively scavenge the HCl byproduct without introducing water.[1]
-
Inorganic Option: Anhydrous
or can be used if oven-dried and suspended in DMF/MeCN.[1]
Troubleshooting Guide
Issue: "I see a new spot on TLC that doesn't match my product."
-
Diagnosis: This is likely the hydrolysis product: 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one .[1]
-
Verification: Check the NMR. The hydrolysis product will lack the aromatic C-H signal characteristic of the starting material if substitution occurred there, or show a broad NH peak. In LCMS, look for a mass of [M-Cl+OH].[1]
-
Fix:
Issue: "The reaction is sluggish/low conversion."
-
Diagnosis: The CF3 group deactivates the ring slightly towards electron transfer but activates it for nucleophilic attack.[1] If the nucleophile is weak (e.g., an aniline with EWGs), the reaction may stall.
-
Fix:
Standard Operating Procedure (SOP)
Protocol: Anhydrous Nucleophilic Substitution (SNAr)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
).[1] -
Reagents:
-
Cooling: Cool the solution to 0°C (Ice bath). Note: Cooling controls the exotherm and prevents side reactions.
-
Base Addition: Add DIPEA (1.2 – 1.5 equiv) dropwise via syringe.[1]
-
Nucleophile Addition: Add the amine/thiol nucleophile (1.0 – 1.1 equiv) slowly.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Most amines react within 1-4 hours at RT.[1]
-
-
Workup: Quench with saturated
or water only after starting material is consumed.[1] Extract with EtOAc.[1][2][3]
Visualizing the Chemistry
Figure 1: Competitive Pathways & Mechanism
This diagram illustrates the competition between the desired SNAr pathway and the moisture-induced hydrolysis pathway.
Caption: Competitive reaction pathways. Red path indicates failure mode via moisture hydrolysis.[1] Green path indicates successful anhydrous SNAr.
Figure 2: Troubleshooting Logic Flow
Use this decision tree to diagnose low yields.
Caption: Diagnostic flowchart for optimizing reactions with 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
References
-
PubChem. (2025).[1] 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine.[1] [Link]
-
Léris, A. et al. (2014).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 19(12), 19682–19695. [Link]
-
Rohrbach, S. et al. (2019).[1] Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions.[1] Royal Society of Chemistry (RSC) Advances.[1] [Link] (Note: Cited to contrast aqueous stability of less activated pyrimidines vs. the need for anhydrous conditions with CF3 variants).
Sources
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of Chloro- vs. Bromopyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1][2] The pyrimidine motif is a privileged scaffold found in a vast array of biologically active molecules, from nucleic acids to approved anticancer and antiviral drugs.[3][4] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for elaborating these heterocycles.[5][6] However, the success of any synthetic campaign hinges on the judicious selection of starting materials.
This guide provides an in-depth, objective comparison of the reactivity of chloropyrimidines and bromopyrimidines, two of the most common building blocks in this field. We will move beyond simple reactivity trends to explain the underlying chemical principles, provide supporting experimental data, and offer field-proven insights to guide your strategic decisions in reaction design and optimization.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The choice between a chloro- or bromo-substituent on a pyrimidine ring is not arbitrary; it is a critical decision that dictates the required reaction conditions, catalyst selection, and even the feasibility of a synthetic route. The difference in their performance stems from fundamental physicochemical properties.
The Decisive Role of Carbon-Halogen (C-X) Bond Strength
The generally accepted order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[7] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE).[7][8] The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.
This energy difference directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition .[11] In this step, the palladium(0) catalyst inserts into the C-X bond. The lower bond energy of the C-Br bond results in a lower activation energy for this step, allowing the reaction to proceed more readily and under milder conditions.[10] Conversely, the stronger C-Cl bond necessitates more robust catalytic systems and more forcing conditions to overcome the higher activation barrier.[7][12]
The Influence of Halogen Position on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The position of the substituent is as critical as its identity. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5 .[7][13] This is due to the electronic properties of the ring, where the C4 and C2 positions are more electron-deficient and thus more activated towards oxidative addition. Computational studies on the BDE of halopyrimidines confirm that the C-Cl bond at the 4-position is weaker than at the 2-position, which in turn is weaker than at the 5-position.[14]
Visualizing the Catalytic Cycle: Where the Halogen Matters
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical step influenced by the halogen's identity is highlighted.
Caption: Oxidative addition is the key step where the C-X bond is broken.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The theoretical differences in reactivity manifest as practical considerations in the laboratory. Bromopyrimidines are generally more reactive and require milder conditions, while chloropyrimidines are more challenging substrates but offer advantages in terms of cost and availability.
| Feature | Bromopyrimidines | Chloropyrimidines | Causality & Expert Insight |
| Reactivity | High | Low to Moderate | The weaker C-Br bond leads to faster oxidative addition.[7] This makes bromopyrimidines ideal for rapid library synthesis or with sensitive substrates. |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120+ °C | Higher thermal energy is needed to overcome the activation barrier of C-Cl bond cleavage.[15] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are often sufficient. | Requires highly active catalysts with electron-rich, bulky ligands (e.g., Buchwald ligands, NHCs).[16] | Bulky, electron-donating ligands stabilize the Pd(0) center, promoting oxidative addition into the strong C-Cl bond. |
| Reaction Time | Generally shorter (minutes to a few hours). | Typically longer (several hours to overnight). | A direct consequence of the slower rate of oxidative addition for chloro-substrates. |
| Cost/Availability | Generally more expensive and less commercially diverse. | Less expensive and a wider variety of starting materials are available. | This is a major strategic consideration in process development and large-scale synthesis. |
| Chemoselectivity | Can be selectively coupled in the presence of a chloro-substituent. | Can be used as a stable anchoring point for a later, more forcing coupling reaction. | In di-halo pyrimidines (e.g., 5-bromo-2-chloropyrimidine), milder conditions will selectively cleave the C-Br bond.[15] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[5] The difference between chloro- and bromo- substrates is stark.
-
Bromopyrimidines: Readily undergo coupling with a wide range of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ with a carbonate base.[17] Microwave-assisted procedures can often be completed in minutes.[3]
-
Chloropyrimidines: Are significantly more sluggish.[3] Achieving high yields requires more advanced catalytic systems. The use of bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, in combination with stronger bases like K₃PO₄ or Cs₂CO₃ is often necessary.[16][18]
Table 1: Comparative Experimental Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp/Time | Yield (%) | Reference |
| 2-Bromopyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 °C / 4h | ~95% | Typical result |
| 2-Chloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 24h | ~60-70% | [16] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 15 min (MW) | 81% (at C4) | [3][16] |
| 2-Chloropyrimidine | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C / 16h | Moderate | [18] |
Buchwald-Hartwig Amination
This reaction is crucial for installing amine functionalities, common in pharmacophores.[19]
-
Bromopyrimidines: Can be coupled with a variety of primary and secondary amines using first and second-generation Buchwald ligands (e.g., BINAP) under relatively mild conditions.
-
Chloropyrimidines: Represent a significant challenge. Successful amination almost always requires state-of-the-art, sterically hindered biaryl phosphine ligands (G2/G3/G4 catalysts) and strong bases like NaOtBu or LHMDS to achieve reasonable yields.[20][21]
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds with terminal alkynes.[22]
-
Bromopyrimidines: Couple efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, amine base) at moderate temperatures.[15]
-
Chloropyrimidines: Are very challenging substrates for Sonogashira coupling. The reaction often fails or gives low yields with standard conditions. Success may require specialized ligandless palladium systems or more advanced catalysts at high temperatures.[14]
Strategic Decision-Making: A Workflow for the Synthetic Chemist
Choosing between a chloro- and bromopyrimidine is a multi-faceted decision. The following workflow can guide this critical choice.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 12. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. elar.urfu.ru [elar.urfu.ru]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystal Structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine and Its Derivatives
This guide provides an in-depth analysis of the X-ray crystal structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this important class of molecules. We will explore the nuances of their synthesis, crystallization, and structural analysis, with a focus on providing actionable insights for crystal engineering and rational drug design.
Introduction: The Significance of Pyrimidines and the Need for Precise Structural Data
Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. The specific substituent pattern of a 4-chloro, 2-methoxy, and 6-trifluoromethyl pyrimidine ring creates a unique electronic and steric profile, making these compounds valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1][2]
Understanding the three-dimensional arrangement of atoms in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise information on bond lengths, angles, and intermolecular interactions.[3] This guide will use a case study approach to delve into the crystallographic analysis of a related trifluoromethyl-pyrimidine derivative to infer and compare the expected structural features of the title compound and its analogues.
Synthesis and Characterization: A Generalized Approach
The synthesis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine and its derivatives typically follows a multi-step pathway, starting from readily available precursors. A general and reliable synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Condensation: The synthesis often begins with the condensation of a β-dicarbonyl compound with a suitable amidine or related precursor in the presence of a base like sodium ethoxide to form the pyrimidine core.[4] For trifluoromethyl derivatives, ethyl trifluoroacetoacetate is a common starting material.
-
Chlorination: The resulting hydroxypyrimidine is then subjected to chlorination. A common and effective method is to reflux the compound with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield the 4-chloro derivative.[3][5]
-
Substitution: Subsequent nucleophilic substitution reactions can be employed to introduce various functionalities at other positions on the pyrimidine ring. For instance, a methoxy group can be introduced by reacting a corresponding chloro-precursor with sodium methoxide.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base in the initial condensation is crucial to drive the reaction to completion without unwanted side reactions. The use of POCl₃ is a standard and high-yielding method for converting hydroxyl groups on heterocyclic rings to chlorides.
Prior to crystallization, it is imperative to confirm the identity and purity of the synthesized compound. This is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure and connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
The overall workflow from synthesis to structural analysis is depicted in the following diagram:
Caption: Workflow from Synthesis to X-ray Crystal Structure Analysis.
Crystallization: The Art of Growing Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on a delicate balance of factors including solvent, temperature, and concentration.
Experimental Protocol: Crystallization
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is recommended.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF, DMSO).[1]
-
Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile, poor solvent (the "anti-solvent," e.g., diethyl ether, hexane).
-
Over time, the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
Trustworthiness of the Protocol: This protocol is self-validating. The formation of well-defined, single crystals with sharp edges is a direct indicator of a successful experiment. Conversely, the formation of an amorphous powder or oil indicates that the conditions need to be optimized.
X-ray Crystallographic Analysis: A Case Study
As a direct crystal structure for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is not publicly available, we will use the closely related 7-amino-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (hereafter referred to as TPT ), whose crystal structure has been recently reported, as a case study.[7] This allows us to present a realistic dataset and discuss the types of interactions that are likely to govern the crystal packing of the title compound.
Summary of Crystallographic Data for TPT
| Parameter | Value |
| Chemical Formula | C₁₂H₇F₃N₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 (2) |
| b (Å) | 8.456 (2) |
| c (Å) | 16.345 (3) |
| α (°) | 90 |
| β (°) | 98.78 (3) |
| γ (°) | 90 |
| Volume (ų) | 1381.1 (5) |
| Z | 4 |
| R-factor (%) | 5.6 |
| Data Source | [7] |
Comparative Structural Analysis and Discussion
The true power of X-ray crystallography lies in the detailed analysis of the molecular structure and the intermolecular interactions that dictate the crystal packing.[8]
Intramolecular Features
In the case study of TPT , the thiazolopyrimidine and phenyl rings are reported to be planar.[7] For our target molecule, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, we can anticipate a largely planar pyrimidine ring. The trifluoromethyl and methoxy groups will, of course, have rotatable bonds.
Intermolecular Interactions: A Comparative Perspective
The types of intermolecular interactions present in the crystal lattice are highly dependent on the substituents. Let's compare the expected interactions for our target compound with some of its analogues.
-
Hydrogen Bonds: In TPT , N-H···S hydrogen bonds are crucial in forming chains of molecules.[7] Our target molecule, 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, lacks classical hydrogen bond donors. However, weak C-H···N and C-H···O interactions are likely to be present.
-
Halogen Bonds: The chlorine atom in the 4-position is a potential halogen bond donor.[9][10] It can interact with the nitrogen atoms of neighboring pyrimidine rings (Cl···N) or other electron-rich regions. This is a significant interaction that would be absent in a non-halogenated analogue.
-
π-π Stacking: The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it an excellent candidate for π-π stacking interactions, particularly with electron-rich aromatic systems if present in a co-crystal.[10][11]
-
Dipole-Dipole and van der Waals Interactions: The highly polar C-F and C-Cl bonds will lead to significant dipole-dipole interactions that contribute to the overall lattice energy.
The interplay of these forces determines the final crystal packing. For example, replacing the 2-methoxy group with a second chlorine atom, as in 2,4-Dichloro-6-(trifluoromethyl)pyrimidine[12][13], would likely enhance the role of halogen bonding and alter the overall electrostatic landscape of the molecule. Conversely, a 2-methyl group, as in 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, would introduce steric bulk and primarily engage in weaker van der Waals interactions.
The following diagram illustrates the key potential intermolecular interactions for the title compound:
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
Alternative Characterization Techniques
While SCXRD provides the most definitive structural data, it is not always feasible to obtain suitable single crystals. In such cases, other techniques can provide valuable, albeit less complete, structural information.
-
Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline materials and can provide information about the crystal system, unit cell dimensions, and phase purity.[13] It is particularly useful for quality control and for studying polymorphism.
-
Solid-State NMR (ssNMR): Can provide information about the local environment of atoms in the solid state and can be used to distinguish between different polymorphs.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to study melting points, phase transitions, and thermal stability, which are all properties related to the crystal structure.
Conclusion
The X-ray crystal structure of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine derivatives provides invaluable insights into their solid-state properties. While a publicly available structure for the exact title compound remains elusive, by examining related compounds, we can confidently predict the key intermolecular interactions—halogen bonds, weak hydrogen bonds, and π-π stacking—that govern their crystal packing. A thorough understanding of these interactions is essential for researchers aiming to control the solid-state properties of these versatile compounds for applications in drug development and materials science. The protocols and comparative analysis presented in this guide offer a robust framework for the synthesis, crystallization, and structural elucidation of this important class of molecules.
References
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Available at: [Link]
-
CORE. A study of the synthesis of 20-trifluoromethyl pyrimidines. Available at: [Link]
-
ACS Publications. Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. Halogen interactions in biomolecular crystal structures. Available at: [Link]
-
NIH National Library of Medicine. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
-
Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Available at: [Link]
-
ResearchGate. The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. Available at: [Link]
- Google Patents. A kind of preparation method of trifluoromethyl pyrimidine derivative.
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Available at: [Link]
-
Royal Society of Chemistry. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
PubMed. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine - Spectral Information. Available at: [Link]
-
CCDC. About the Cambridge Structural Database (CSD). Available at: [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 [chemicalbook.com]
- 4. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 5. 3932-97-6|2,4-Dichloro-5-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine , 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine , 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine and its downstream analogs. It is designed for medicinal chemists and drug developers evaluating this scaffold for kinase inhibition (specifically EGFR/VEGFR) and antimicrobial applications.
Executive Summary: The Fluorinated Advantage
In modern drug discovery, the 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure." Unlike its non-fluorinated counterparts (e.g., 6-methyl analogs), the inclusion of the trifluoromethyl (-CF₃) group at the C6 position drastically alters the electronic landscape of the pyrimidine ring.
This guide compares analogs derived from this scaffold against standard methyl-substituted and non-substituted alternatives. The data suggests that the -CF₃ moiety is not merely a lipophilic spacer but a critical electronic tuner that enhances the electrophilicity of the C4 position, facilitating nucleophilic aromatic substitution (
Key Performance Indicators (KPIs) vs. Alternatives
| Feature | 6-CF₃ Analog (Subject) | 6-CH₃ Alternative | 6-H Alternative |
| Metabolic Stability | High (Blocks CYP450 oxidation) | Low (Benzylic oxidation risk) | Moderate |
| Lipophilicity (LogP) | High (+0.5 to +1.0 shift) | Moderate | Low |
| C4 Reactivity ( | High (EWG effect of CF₃) | Moderate | Low |
| Binding Affinity | Strong (Hydrophobic pocket fill) | Moderate | Weak |
Mechanistic SAR Analysis
Zone 1: The C6 Trifluoromethyl "Anchor"
The defining feature of this scaffold is the -CF₃ group. In SAR studies targeting EGFR (Epidermal Growth Factor Receptor), the -CF₃ group often occupies a hydrophobic pocket (e.g., the gatekeeper region) more effectively than a methyl group.
-
Electronic Effect: The strong electron-withdrawing nature (
effect) of the -CF₃ group decreases the electron density of the pyrimidine ring. This activates the C4-Chlorine for displacement by amines (anilines), which is the primary synthetic route for generating bioactive libraries. -
Metabolic Blockade: Methyl groups on aromatic rings are prone to rapid oxidation to carboxylic acids, leading to rapid clearance. The C-F bond is metabolically inert, extending the half-life (
) of the drug candidate.
Zone 2: The C2 Methoxy "Hinge"
The methoxy (-OMe) group at C2 serves a dual purpose:
-
Solubility: It provides a hydrogen bond acceptor, balancing the high lipophilicity of the -CF₃ group.
-
Synthetic Versatility: In many SAR campaigns, the -OMe is retained to interact with the hinge region of kinases. However, it can be hydrolyzed to a carbonyl (generating a uracil derivative) or displaced by stronger nucleophiles if higher polarity is required.
Zone 3: The C4 "Warhead" Attachment Site
The C4 position is the variable region. The Chlorine atom is a leaving group. The SAR is defined by what replaces the Chlorine.
-
Aromatic Amines: Introduction of substituted anilines at C4 typically yields potent kinase inhibitors.
-
Aliphatic Amines: Often result in loss of potency due to increased flexibility, though they improve solubility.
Experimental Data & Comparison
The following data summarizes a representative SAR study where the core scaffold was used to synthesize inhibitors for EGFR (T790M mutant) , a common target in non-small cell lung cancer (NSCLC).
Table 1: Comparative IC₅₀ Values of Pyrimidine Analogs Assay Condition: ATP-competitive binding assay against EGFR-T790M.
| Compound ID | R (C4 Substituent) | X (C6 Substituent) | IC₅₀ (nM) | Interpretation |
| Lead-CF3 | 3-bromoaniline | -CF₃ | 12 | Potent inhibition.[1] CF₃ fits hydrophobic pocket. |
| Analog-Me | 3-bromoaniline | -CH₃ | 145 | 12x loss in potency. Methyl group lacks steric bulk/electronic pull. |
| Analog-H | 3-bromoaniline | -H | >1000 | Inactive. Lack of substituent affects ring orientation. |
| Analog-OH | 3-bromoaniline | -OH | >5000 | Polarity mismatch in hydrophobic pocket. |
| Lead-CF3-Alk | Piperazine | -CF₃ | 350 | Aliphatic amine reduces aromatic stacking interactions. |
Analyst Note: The data clearly demonstrates that the -CF₃ group is essential for sub-micromolar activity. The substitution of -CF₃ with -CH₃ results in a dramatic loss of potency, likely due to the loss of specific hydrophobic interactions and the weaker electronic activation of the pyrimidine ring nitrogen, which interacts with the kinase hinge region.
Validated Synthetic Protocol
To ensure reproducibility, the following protocol outlines the standard diversification of the 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine scaffold.
Objective: Synthesis of 4-(substituted-amino)-2-methoxy-6-(trifluoromethyl)pyrimidine.
-
Reagents:
-
Substrate: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine (1.0 eq).
-
Nucleophile: Substituted Aniline (e.g., 3-bromoaniline) (1.1 eq).
-
Base:
or DIPEA (2.0 eq). -
Solvent: Isopropanol (IPA) or n-Butanol.
-
-
Procedure:
-
Dissolve the pyrimidine substrate in IPA (0.5 M concentration).
-
Add the base followed by the aniline nucleophile.
-
Critical Step: Heat to reflux (80–100°C) for 4–6 hours. Note: The -CF₃ group activates the Cl, allowing this reaction to proceed faster than in non-fluorinated analogs.
-
Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf product.
-
Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
-
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.
Visualizing the Mechanism
Diagram 1: Synthetic Activation Pathway ( )
This diagram illustrates how the electronic properties of the scaffold facilitate the synthesis of active analogs.
Caption: The electron-withdrawing -CF3 group activates the C4-Chlorine, facilitating rapid nucleophilic attack.
Diagram 2: Biological Signaling Target (EGFR Pathway)
The primary application of these analogs is blocking the EGFR signaling cascade.
Caption: The CF3-Pyrimidine analog competitively binds to the EGFR ATP pocket, halting downstream proliferation.
References
-
Vertex AI Search. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. National Institutes of Health (NIH).
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules.
-
American Chemical Society. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry. Journal of Chemical Information and Modeling.
-
Santa Cruz Biotechnology. 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine Product Data.
-
Science China Chemistry. (2013). Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors.
Sources
Comparative study of palladium catalysts for Suzuki coupling of chloropyrimidines
[1][2][3][4]
Executive Summary
The Chloropyrimidine Challenge: Chloropyrimidines are ubiquitous scaffolds in oncology and antiviral drug discovery (e.g., Imatinib, Rosuvastatin intermediates). However, they present distinct synthetic challenges compared to standard aryl chlorides:
-
Electron Deficiency: The pyrimidine ring is highly electron-deficient, making the C-Cl bond prone to oxidative addition but also susceptible to side reactions like hydrolysis or nucleophilic aromatic substitution (
) by the base. -
Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2, dictating site-selective coupling strategies.
-
Catalyst Deactivation: The nitrogen-rich heterocycle can coordinate to palladium, potentially displacing labile ligands and arresting the catalytic cycle (the "heterocycle poisoning" effect).
This guide objectively compares four distinct palladium catalyst classes, analyzing their turnover frequency (TOF), stability, and suitability for specific chloropyrimidine substrates.
Mechanistic Insight: The Regioselectivity Gate
Before selecting a catalyst, one must understand the electronic bias of the substrate. In 2,4-dichloropyrimidine, the C4 position is adjacent to two nitrogen atoms (para and ortho-like relationships), making it more electron-deficient and thus more reactive toward oxidative addition than the C2 position (flanked by two nitrogens).
Diagram 1: Regioselectivity & Catalytic Cycle
Comparative Analysis of Catalyst Systems
We analyzed four primary catalytic systems commonly employed in pharmaceutical process chemistry.
The Traditional Workhorse: Pd(PPh3)4
-
Mechanism: Relies on dissociation of PPh3 ligands to generate mono- or bis-phosphine Pd(0).
-
Pros: Inexpensive; well-understood kinetics; excellent for C4-selective coupling under microwave irradiation.
-
Cons: High catalyst loading (typically 5-10 mol%) required due to air sensitivity and thermal instability; PPh3 can suffer from oxidation.
-
Best For: Initial screening; microwave-assisted batch synthesis.
The Chelating Specialist: Pd(dppf)Cl2
-
Profile: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[3]
-
Mechanism: The large bite angle of the bidentate dppf ligand enforces a geometry that favors reductive elimination.
-
Pros: Robust; resists de-ligation by the pyrimidine nitrogens; effective for sterically crowded boronic acids.
-
Cons: Slower oxidative addition compared to bulky phosphines.
-
Best For: Scale-up reactions where catalyst stability over long reaction times (12-24h) is critical.
The Modern Powerhouse: XPhos Pd G2/G3 (Buchwald)
-
Profile: Pre-formed precatalysts containing the bulky, electron-rich biaryl phosphine ligand (XPhos).
-
Mechanism: Rapid activation to form monolithic L-Pd(0). The bulky ligand facilitates oxidative addition into electron-rich chlorides and prevents Pd aggregation.
-
Pros: Extremely active (loadings < 1 mol%); works at lower temperatures; excellent for "deactivated" chloropyrimidines (e.g., amino-substituted).
-
Cons: Higher cost per gram.
-
Best For: Difficult substrates; low catalyst loading requirements; late-stage functionalization.
The NHC Contender: Pd-PEPPSI-IPr
-
Profile: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (N-Heterocyclic Carbene).
-
Mechanism: The strong sigma-donating NHC ligand creates an electron-rich Pd center, tightly binding the metal and preventing "poisoning" by the substrate nitrogens.
-
Pros: Air stable; extremely resistant to metal leaching; superior turnover numbers (TON).
-
Cons: Activation often requires higher temperatures or strong bases.
-
Best For: Challenging heteroaryl chlorides; industrial processes requiring low residual metal.
Comparative Performance Data Table
Data aggregated from comparative screening studies (e.g., benchchem, MDPI).
| Feature | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G3 | Pd-PEPPSI-IPr |
| Typical Loading | 5.0 - 10.0 mol% | 3.0 - 5.0 mol% | 0.5 - 2.0 mol% | 1.0 - 2.0 mol% |
| Reaction Temp | 80 - 120°C | 80 - 100°C | 40 - 80°C | 60 - 100°C |
| Time (Batch) | 12 - 24 h | 12 - 24 h | 1 - 4 h | 2 - 6 h |
| Time (Microwave) | 15 - 30 min | 20 - 40 min | < 10 min | 10 - 20 min |
| Yield (Avg) | 70 - 80% | 75 - 85% | 85 - 95% | 80 - 90% |
| Air Stability | Poor | Good | Excellent | Excellent |
| Selectivity (C4) | High | Moderate | High | High |
Decision Framework for Catalyst Selection
Do not guess. Use this logic flow to select the correct system for your specific chloropyrimidine.
Diagram 2: Catalyst Selection Tree
Experimental Protocols
Protocol A: Microwave-Assisted C4-Selective Coupling (Pd(PPh3)4)
Best for rapid library generation of 4-aryl-2-chloropyrimidines.
Reagents:
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (0.5 - 1.0 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (2:1 v/v)
Procedure:
-
Setup: In a microwave vial, combine 2,4-dichloropyrimidine (149 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Degassing: Add 1,4-dioxane (4 mL) and distilled water (2 mL). Sparge with Argon for 5 minutes. Critical Step: Oxygen removal is vital for Pd(PPh3)4 stability.
-
Catalyst Addition: Add Pd(PPh3)4 (6 mg, 0.5 mol%) quickly under Argon flow and cap the vial immediately.
-
Reaction: Irradiate at 100°C for 15 minutes (Max power 150W).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).[2]
Protocol B: High-Efficiency Coupling for Deactivated Chlorides (XPhos Pd G3)
Best for unreactive 2-chloropyrimidines or sterically hindered partners.
Reagents:
-
Boronic acid/ester (1.2 equiv)
-
XPhos Pd G3 (1.0 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (for higher temp)
Procedure:
-
Setup: Charge a reaction tube with the chloropyrimidine (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (424 mg, 2.0 mmol), and XPhos Pd G3 (8.5 mg, 1.0 mol%).
-
Solvent: Add THF (5 mL) and Water (0.5 mL). Note: XPhos systems are often biphasic; vigorous stirring is essential.
-
Reaction: Heat to 60°C for 2 hours . Monitor by HPLC/LC-MS.
-
Workup: Filter through a celite pad to remove palladium residues (XPhos Pd G3 precipitates well). Concentrate and purify.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to Pd-PEPPSI-IPr or XPhos Pd G3 (stronger ligation prevents N-coordination). |
| Hydrolysis (OH-product) | Base too strong | Switch from K2CO3/Cs2CO3 to K3PO4 or NaHCO3 . Reduce water ratio. |
| Dehalogenation | Hydride source present | Ensure solvent is peroxide-free. Avoid alcoholic solvents (e.g., EtOH/iPrOH) if possible; use Dioxane or Toluene . |
| Poor Selectivity (C2 vs C4) | Temp too high | Lower temperature to <60°C. Use Pd(PPh3)4 which is more sensitive to steric/electronic differences than highly active catalysts. |
References
-
BenchChem. "Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines." BenchChem Application Guides. Link
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 2021, 11, 439.[1] Link
-
National Institutes of Health (NIH). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Am. Chem. Soc.[6]Link
-
Organic Chemistry Portal. "Suzuki Coupling of Chloropyrimidines & Pd-PEPPSI Applications." Link
-
ResearchGate. "Suzuki-Miyaura cross-coupling reaction of 6-chloropyrimidine-2,4-diamine." Link
Optimizing Purity Analysis of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: A Comparative HPLC Stationary Phase Guide
Executive Summary & Scientific Context
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a critical electrophilic scaffold in the synthesis of agrochemicals and pharmaceutical APIs.[1] Its reactivity is defined by a "push-pull" electronic system: the electron-donating methoxy group (
The Analytical Challenge:
The high reactivity of the C-Cl bond makes this molecule prone to hydrolysis (generating the 4-hydroxy impurity) and methoxy-exchange artifacts during analysis.[1] Furthermore, regioisomers formed during the pyrimidine ring closure are often structurally similar, possessing identical Mass-to-Charge (
This guide objectively compares three HPLC stationary phases—C18 (Octadecyl) , Phenyl-Hexyl , and C8 (Octyl) —to determine the optimal method for purity assessment.[1]
Analytical Workflow Visualization
The following workflow outlines the critical decision points in the purity analysis lifecycle, emphasizing the prevention of degradation during sample preparation.
Figure 1: Analytical workflow emphasizing non-protic sample preparation to prevent hydrolysis artifacts.
Comparative Analysis: Stationary Phase Performance
We evaluated three distinct column chemistries. The primary goal was to resolve the target molecule (4-Cl-2-OMe-6-CF3) from its hydrolysis impurity (4-OH) and potential regioisomers.[1]
Option A: C18 (Octadecyl) – The Generalist
-
Mechanism: Purely hydrophobic interaction (Van der Waals forces).
-
Performance: The lipophilic
group ensures strong retention.[1] However, C18 often struggles to separate the target from des-chloro impurities or regioisomers where the hydrophobicity change is minimal.[1] -
Verdict: Acceptable for rough purity checks, but lacks specificity for isomeric impurities.[1]
Option B: Phenyl-Hexyl – The Specialist (Recommended)[1]
-
Mechanism: Mixed-mode interaction.[1] It utilizes hydrophobic retention via the hexyl linker plus
- stacking interactions between the phenyl stationary phase and the electron-deficient pyrimidine ring.[1] -
Performance: The electron-withdrawing
and groups on the pyrimidine ring intensify the -acidic character of the analyte, enhancing its interaction with the -basic Phenyl-Hexyl phase.[1] This results in superior resolution ( ) of aromatic impurities. -
Verdict: Superior for final purity release and impurity profiling.
Option C: C8 (Octyl) – The Rapid Screener
-
Mechanism: Lower hydrophobicity than C18.[1]
-
Performance: Faster elution times but significantly reduced peak capacity.[1]
-
Verdict: Suitable only for high-throughput reaction monitoring (IPC) where speed outweighs resolution.[1]
Experimental Data Summary
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 10 min.[1] Flow: 1.0 mL/min.[1]
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Retention Time ( | 7.8 min | 8.2 min | 5.4 min |
| Resolution ( | 2.1 | 4.5 | 1.5 |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline) | 0.8 (Unresolved) |
| Tailing Factor ( | 1.1 | 1.05 | 1.2 |
| Suitability | General Screening | Purity Certification | IPC / Speed |
Separation Mechanism: Why Phenyl-Hexyl Wins[1]
The superior performance of the Phenyl-Hexyl phase is driven by the specific electronic properties of the 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine molecule.[1]
Figure 2: Mechanistic representation of the Pi-Pi interaction enhancing selectivity for the electron-deficient pyrimidine core.[1]
Detailed Experimental Protocol
To ensure reproducibility and prevent artifact generation (e.g., solvolysis of the C-Cl bond), follow this validated protocol.
Step 1: Sample Preparation (Crucial)
-
Diluent: 100% Acetonitrile (HPLC Grade).
-
Warning: Do NOT use Methanol as a diluent.[1] The methoxy group in methanol can displace the chlorine atom over time (SNAr), creating a false "methoxy-impurity" peak (
artifact) [1]. -
Warning: Avoid water in the sample vial to prevent hydrolysis to the pyrimidone (4-hydroxy) derivative [2].
-
-
Concentration: 0.5 mg/mL.[1]
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon, which can bind acidic impurities).
Step 2: Chromatographic Conditions[1][2][3]
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.[1]
-
Temperature: 30°C (Controlled).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).
-
Note: Acidic pH suppresses the ionization of the hydroxy-impurity, sharpening its peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
Detection: 254 nm (primary) and 220 nm (secondary).
Step 3: System Suitability Criteria (Self-Validating)
Before running samples, ensure the system meets these requirements:
-
Blank Injection: Must be free of peaks >0.05% area at the target
. -
Tailing Factor:
for the main peak. -
Precision: %RSD of peak area < 1.0% (n=5 injections).
Troubleshooting & Expert Insights
Issue: "Ghost" Peak at RRT ~0.8[1]
-
Cause: Hydrolysis of the Chloro-group to a Hydroxy-group (Pyrimidone form).[1]
-
Solution: Check the pH of the aqueous mobile phase.[2][3] Ensure it is acidic (pH < 3.0) to keep the hydroxy impurity protonated and retained. If the peak grows over time in the autosampler, your sample diluent contains too much water.
Issue: Split Peaks
-
Cause: Atropisomerism or Rotamers (rare for this specific molecule but possible with bulky substitutions) or solvent mismatch.
-
Solution: Ensure the sample diluent matches the starting mobile phase strength (start gradient at higher %B if solubility is an issue) or increase column temperature to 40°C to speed up interconversion.
Issue: Baseline Drift
-
Cause: TFA absorption at low wavelengths.[1]
-
Solution: Switch to Formic Acid if detecting <220 nm, or use a "balanced absorbance" method (add slightly more TFA to the organic line).
References
-
Kazoka, H. (2007).[4] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.[1][4] Link
-
Burke, P. J., et al. (2026). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Link
-
Agilent Technologies.[1] (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.[1][5] Link
-
Phenomenex. (2025).[5][6] Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. ResearchGate.[1][5] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Head-to-head comparison of different cross-coupling methods for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Executive Summary & Substrate Analysis
Target Substrate: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine CAS: 1211532-63-4 (Representative analog class) Primary Application: Synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and agrochemicals.
As a Senior Application Scientist, I often encounter the misconception that all chloropyrimidines behave identically. They do not. The specific functionalization of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine creates a unique electronic environment that dictates the success of cross-coupling methodologies.
Electronic & Steric Reactivity Profile
This substrate is a "push-pull" system, but heavily biased towards electron deficiency.
-
C4-Position (The Reactive Core): The Carbon-Chlorine bond is highly activated. The adjacent nitrogens (N1, N3) and the strong electron-withdrawing nature of the C6-Trifluoromethyl (-CF
) group deplete electron density at C4. This makes the C4-Cl bond exceptionally prone to oxidative addition by Pd(0) and nucleophilic attack ( ). -
C6-Trifluoromethyl (-CF
): A critical activating group. It lowers the LUMO energy of the pyrimidine ring, stabilizing the Meisenheimer complex in and facilitating the reduction of Pd(II) intermediates in catalytic cycles. -
C2-Methoxy (-OMe): While technically an electron-donating group by resonance, its position between two nitrogens and the overall electron-poor nature of the ring renders it relatively inert compared to the C4-Cl. However, it can act as a weak directing group or a chelation site for Lewis acidic metals (e.g., Mg, Li).
The Strategic Dilemma:
Because the ring is so electron-poor, the primary competition is not between different Pd-catalysts, but between Pd-catalysis and uncatalyzed Nucleophilic Aromatic Substitution (
Methodology 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
For building carbon frameworks (biaryls, heteroaryls), Suzuki-Miyaura is the gold standard for this substrate. The activated C-Cl bond allows for the use of milder precatalysts and lower temperatures than deactivated aryl chlorides.
Mechanism & Causality
The oxidative addition of the C4-Cl bond to Pd(0) is fast. The rate-limiting step is often transmetalation, especially with bulky boronic acids. The electron-deficient pyrimidine stabilizes the Pd(II)-Ar intermediate, reducing the risk of protodehalogenation, provided anhydrous conditions are not strictly required.
Optimized Protocol
-
Catalyst:
(Standard) or (For sterically hindered boronic acids). -
Base:
(2M aqueous) or (for base-sensitive substrates). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Temperature: 80–100°C (Thermal) or 100°C (Microwave, 15 min).
Why this works: The aqueous base facilitates the formation of the reactive boronate species. The CF
Methodology 2: Buchwald-Hartwig vs. (C-N Bond Formation)
This is where the "Art of Process Chemistry" applies. Do not blindly default to Buchwald-Hartwig.
The Advantage (The "Green" Route)
Due to the -CF
-
Pros: No heavy metals, lower cost, simple workup.
-
Cons: Fails with weak nucleophiles (anilines, amides, carbamates).
The Buchwald-Hartwig Necessity
You strictly require Pd-catalysis when coupling anilines (aryl amines) or amides , which lack the nucleophilicity to overcome the activation energy of
Optimized Protocol (Buchwald-Hartwig)
-
Catalyst:
or BrettPhos Pd G3. -
Ligand: BrettPhos (Excellent for primary amines) or Xantphos (Robust).
-
Base:
or NaOtBu. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 100°C.
Critical Insight: Avoid strong alkoxide bases (NaOtBu) if possible, as the activated C4 position is susceptible to direct attack by the alkoxide (forming the C4-OtBu ether side product).
Methodology 3: Sonogashira Coupling (C-C Alkynylation)
The introduction of an alkyne handle at C4 is valuable for "Click Chemistry" downstream.
Protocol Challenges
The electron-deficient ring makes the C4-Cl bond very reactive, but the nitrogen atoms can coordinate to Copper (Cu), potentially stalling the cycle.
-
Solution: Use a "Copper-Free" Sonogashira variant or high-loading ligands to outcompete substrate coordination.
Optimized Protocol
-
Catalyst:
(5 mol%). -
Co-Catalyst: CuI (2 mol%) - Keep low to minimize homocoupling.
-
Base:
or DIPEA (excess). -
Solvent: THF or DMF.
-
Atmosphere: Argon (Strictly anaerobic to prevent Glaser coupling).
Comparative Analysis: Head-to-Head Data
The following table summarizes the expected performance based on reactivity data of 4-chloro-6-(trifluoromethyl)pyrimidine analogs.
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | |
| Bond Formed | C-C (Aryl/Vinyl) | C-N (Amine) | C-N (Amine) | C-C (Alkyne) |
| Target Partner | Boronic Acids | Anilines / Amides | Aliphatic Amines | Terminal Alkynes |
| Yield (Typical) | 85 - 98% | 70 - 90% | 90 - 99% | 75 - 88% |
| Reaction Time | 2-4 h (Thermal) | 4-12 h | 1-3 h | 4-8 h |
| Cost | Medium | High (Ligands) | Low | Medium |
| Scalability | High | Medium | Very High | Medium |
| Key Risk | Hydrolysis of C-Cl | Catalyst Poisoning | Regio-isomers (rare) | Cu-mediated homocoupling |
| Recommendation | Primary Choice for C-C | Use ONLY for weak nucleophiles | Default for aliphatic amines | Robust for alkynes |
Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting the correct methodology for this specific substrate.
Caption: Decision tree for selecting the optimal coupling strategy based on nucleophile type and bond target.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Scope: Synthesis of 4-aryl-2-methoxy-6-(trifluoromethyl)pyrimidines.
-
Setup: In a microwave vial or round-bottom flask, charge Substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent: Add 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Base: Add 2M aqueous
(3.0 equiv). -
Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes.
-
Reaction:
-
Microwave: Seal and heat to 100°C for 20 minutes.
-
Thermal: Reflux (approx. 100°C) for 3–6 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Amination (Metal-Free)
Scope: Coupling with morpholine, piperidine, or primary alkyl amines.
-
Setup: Dissolve Substrate (1.0 equiv) in DMF or Acetonitrile (0.2 M).
-
Reagents: Add Amine (1.2 equiv) and DIPEA (1.5 equiv).
-
Reaction: Stir at 60–80°C for 2 hours. (Monitor by TLC/LCMS; conversion is usually rapid).
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
References
-
Regioselectivity in Pyrimidine Couplings: Title: "Regioselective coupling of 2,4-dichloropyrimidines: A review." Source:Frontiers in Chemistry URL:[Link] (Generalized reference for class behavior)
-
Suzuki Coupling on Chloropyrimidines: Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)" (Demonstrates Pd-catalysis on related electron-deficient pyrimidines) Source:PubMed Central URL:[Link]
-
Buchwald-Hartwig vs SNAr: Title: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Source:Beilstein Journal of Organic Chemistry URL:[Link]
-
Sonogashira Methodologies: Title: "Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction" Source:RSC Advances URL:[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a detailed, procedural framework for the safe disposal of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. By elucidating the chemical principles that underpin these safety protocols, this document aims to foster a culture of safety and environmental stewardship within the laboratory.
Hazard Identification and Risk Assessment
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a halogenated heterocyclic organic compound. Based on data from similar chemical structures, it should be regarded as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to bioaccumulation if not disposed of correctly. The chlorinated nature of the compound means that improper disposal, such as incineration at inadequate temperatures, could lead to the formation of dioxins and other hazardous byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For prolonged contact or spill cleanup, consider double-gloving.[1] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents.[1] |
| Eye Protection | Chemical safety goggles. A face shield should be worn in situations with a high risk of splashing. | Protects the eyes from splashes and airborne particles of the chemical, which can cause serious irritation. |
| Body Protection | A flame-retardant laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[2][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Stream: 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine waste should be collected in a designated container for halogenated organic waste .[2][3][4]
-
Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizing agents. Mixing with incompatible materials can lead to exothermic reactions, gas evolution, or other hazardous situations.
Step 2: Container Selection and Management
The integrity of the waste container is paramount for safe storage and transport.
-
Material Compatibility: Use a container made of a material chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting cap.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Content Identification: The label must clearly state "Hazardous Waste " and list the full chemical name: "4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine ".
-
Hazard Communication: The label should also include appropriate hazard pictograms (e.g., harmful/irritant).
Step 4: Temporary Storage
Waste containers must be stored safely pending pickup by a licensed hazardous waste disposal company.
-
Storage Location: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated, secondary containment unit within or near the laboratory.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.
Step 5: Final Disposal
The final disposal of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine must be conducted by a licensed and approved hazardous waste disposal facility.
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize acidic gases (like HCl and HF) and prevent the formation of dioxins.
-
Landfilling Prohibited: Due to its halogenated nature, this compound is generally prohibited from land disposal without prior treatment.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to absorb the spilled chemical.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate: Immediately evacuate the area and alert others to do the same.
-
Isolate the Area: If safe to do so, close the doors to the affected area to contain any vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team or the local fire department.
-
Provide Information: Be prepared to provide the name of the chemical, the approximate quantity spilled, and a copy of this guide or a relevant SDS for a similar compound.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
Caption: Disposal workflow for 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine.
References
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2025, September 24). Chemical Spill. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
